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  • Product: 4-[2-(Methylsulfanyl)phenoxy]benzoic acid

Core Science & Biosynthesis

Foundational

Deconstructing the Nomenclature of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid: A Technical Guide for Researchers

Introduction In the landscape of chemical research and drug development, precise and unambiguous communication of molecular structures is paramount. The nomenclature of a chemical compound serves as its primary identifie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of chemical research and drug development, precise and unambiguous communication of molecular structures is paramount. The nomenclature of a chemical compound serves as its primary identifier, and a thorough understanding of its systematic and common names is crucial for literature searches, patent applications, and regulatory submissions. This in-depth technical guide focuses on the nomenclature of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid, a molecule that, while not widely cataloged, presents an excellent case study in the systematic naming of complex organic compounds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its IUPAC name, potential synonyms, and the logic behind its structural representation.

Understanding the Core Structure and IUPAC Nomenclature

The foundation of any chemical name lies in the rules established by the International Union of Pure and Applied Chemistry (IUPAC). These rules provide a systematic way to name a compound based on its molecular structure, ensuring that each distinct compound has a unique and descriptive name.

The IUPAC name for the compound is 4-[2-(Methylthio)phenoxy]benzoic acid . Let's dissect this name to understand the underlying structure:

  • Benzoic acid: This is the parent or principal functional group, indicating a benzene ring substituted with a carboxylic acid group (-COOH).

  • 4- [...] : This number indicates that a substituent is attached to the fourth carbon atom of the benzoic acid ring, relative to the carboxylic acid group (which is at position 1).

  • phenoxy : This signifies a phenyl group (-C6H5) attached via an oxygen atom (an ether linkage).

  • [2-(Methylthio)...] : This part describes a substituent on the phenoxy group itself. The numbering of the phenoxy ring starts from the carbon atom attached to the ether oxygen. The "2-" indicates that the substituent is on the second carbon of this phenoxy ring.

  • Methylthio : This is the substituent on the phenoxy ring. It consists of a methyl group (-CH3) attached to a sulfur atom (-S-).

Therefore, the IUPAC name systematically describes a benzoic acid molecule where the fourth carbon is connected to an oxygen atom, which in turn is connected to a benzene ring that has a methylthio group at its second position.

Synonym Deep Dive: Exploring Alternative Nomenclatures

While the IUPAC name provides a definitive identifier, various synonyms and alternative naming conventions are often encountered in scientific literature, chemical databases, and commercial catalogs. Understanding these alternatives is crucial for comprehensive information retrieval.

The "Methylsulfanyl" versus "Methylthio" Interchange

A common point of variation in the nomenclature of sulfur-containing organic compounds is the use of "methylsulfanyl" in place of "methylthio". Both terms refer to the same -SCH3 group. The term "methylsulfanyl" is a valid and frequently used alternative. Therefore, a primary and equally correct synonym for the IUPAC name is:

  • 4-[2-(Methylsulfanyl)phenoxy]benzoic acid

The choice between "methylthio" and "methylsulfanyl" is often a matter of stylistic preference or the specific conventions of a particular journal or database. For instance, the EPA's CompTox Chemicals Dashboard lists "Cyclopentyl[2-(methylsulfanyl)phenyl]methanone" and "Methanone, cyclopentyl[2-(methylthio)phenyl]-" as valid synonyms for the same compound[1].

Registry Numbers: The Quest for a CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. A thorough search of chemical databases reveals that, as of early 2026, a specific CAS number for 4-[2-(Methylthio)phenoxy]benzoic acid has not been assigned. This suggests that the compound is either novel, has not been synthesized and characterized in published literature, or is described within patents under a different nomenclature that is not yet publicly indexed with this specific structure. The absence of a CAS number underscores the importance of relying on the systematic IUPAC name for unambiguous identification.

Systematic Nomenclature in Practice: A Visual and Tabular Summary

To further clarify the relationships between the different components of the compound's name and its structure, the following diagram and table are provided.

G cluster_parent Parent Structure cluster_substituent Primary Substituent at C4 cluster_sub_substituent Substituent on Phenoxy Group at C2 Benzoic Acid Benzoic Acid Phenoxy Group Phenoxy Group Benzoic Acid->Phenoxy Group at position 4 Methylthio Group Methylthio Group Phenoxy Group->Methylthio Group at position 2 Methylsulfanyl Group Methylsulfanyl Group Methylthio Group->Methylsulfanyl Group is synonymous with IUPAC Name IUPAC Name IUPAC Name->Benzoic Acid IUPAC Name->Phenoxy Group IUPAC Name->Methylthio Group

Nomenclature hierarchy of 4-[2-(Methylthio)phenoxy]benzoic acid.
Nomenclature Type Name Notes
Primary IUPAC Name 4-[2-(Methylthio)phenoxy]benzoic acidThe most systematic and preferred name.
Primary Synonym 4-[2-(Methylsulfanyl)phenoxy]benzoic acid"Methylsulfanyl" is a common and accepted alternative to "Methylthio".[1]
CAS Registry Number Not AssignedAs of early 2026, a specific CAS number has not been identified for this compound.

Experimental Protocols: A Note on Synthesis and Characterization

Given the absence of this specific compound in major chemical databases, it is likely that researchers interested in its properties would need to undertake its chemical synthesis. A plausible synthetic route would involve an Ullmann condensation or a similar cross-coupling reaction between a suitably protected 4-halobenzoic acid and 2-(methylthio)phenol.

A General Protocol for Ullmann Condensation:

  • Reactant Preparation: Combine 4-bromobenzoic acid (or its methyl ester) with 2-(methylthio)phenol in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Catalyst and Base: Add a copper catalyst, such as copper(I) iodide or copper(I) oxide, and a base, typically potassium carbonate or cesium carbonate.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-160 °C) for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture, dilute it with water, and acidify to precipitate the crude product. The crude product can then be purified by recrystallization or column chromatography.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

This protocol is a general guideline, and optimization of reaction conditions would be necessary to achieve a good yield of the desired product.

Conclusion

The nomenclature of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid, while straightforward from an IUPAC perspective, highlights a common challenge in chemical research: the existence of multiple valid names and the occasional absence of a universally recognized identifier like a CAS number. For researchers and professionals in the field, a firm grasp of systematic naming conventions is indispensable. This guide has provided a detailed breakdown of the IUPAC name, the common synonym "4-[2-(Methylthio)phenoxy]benzoic acid," and the rationale behind this nomenclature. By understanding these principles, scientists can navigate the complexities of chemical literature and databases with greater confidence and precision.

References

  • U.S. Environmental Protection Agency. (n.d.). Cyclopentyl[2-(methylsulfanyl)phenyl]methanone Synonyms. CompTox Chemicals Dashboard.

Sources

Exploratory

Biological activity of phenoxybenzoic acid derivatives with thioether groups

An In-Depth Technical Guide to the Biological Activity of Phenoxybenzoic Acid Derivatives with Thioether Groups For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the phenoxybenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Phenoxybenzoic Acid Derivatives with Thioether Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the phenoxybenzoic acid scaffold and the thioether linkage has given rise to a class of molecules with significant and diverse biological activities. This technical guide provides a comprehensive overview of these derivatives, moving beyond a simple literature review to offer insights into their synthesis, mechanisms of action, and therapeutic potential. We will explore their demonstrated efficacy in key areas, including oncology and virology, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical motif.

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The phenoxybenzoic acid core provides a rigid, tunable platform, while the thioether group offers flexibility and unique electronic properties that can profoundly influence a molecule's interaction with biological targets.

The Phenoxybenzoic Acid Scaffold

Phenoxybenzoic acid and its derivatives are recognized "privileged structures" in drug discovery. Their diaryl ether linkage offers a balance of conformational rigidity and flexibility, allowing them to adopt specific orientations required for binding to enzyme active sites or receptors. The carboxylic acid group, or its bioisosteres, can act as a critical hydrogen bond donor or acceptor, anchoring the molecule to its target. Furthermore, the two aromatic rings provide ample surface area for modification, enabling chemists to fine-tune properties like lipophilicity, solubility, and metabolic stability.[1][2]

The Versatile Thioether Linkage

The thioether (-S-) group is more than a simple linker. Compared to its oxygen counterpart (an ether), the thioether is larger, less polar, and more polarizable. It is also a weaker hydrogen bond acceptor. These characteristics allow it to form unique non-covalent interactions, such as sulfur-π interactions, with biological targets.[3] In drug metabolism, thioethers can be oxidized to sulfoxides and sulfones, a transformation that can be exploited to modulate a compound's activity, solubility, and pharmacokinetic profile.[3][4] This metabolic susceptibility can be a double-edged sword, and its understanding is crucial for developing viable drug candidates.

General Synthesis Strategies

The synthesis of phenoxybenzoic acid derivatives with thioether groups typically involves multi-step pathways. A common approach focuses on the late-stage introduction of the thioether moiety to a pre-formed phenoxybenzoic acid core or the coupling of two fragments, one containing the diaryl ether and the other the thioether.

A generalized workflow for the synthesis and subsequent biological evaluation is presented below. This process highlights the iterative nature of drug discovery, where synthetic chemistry and biological testing are intimately linked.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Starting Materials (e.g., Halogenated Benzoic Acids, Phenols, Thiophenols) B Step 1: Ullmann Condensation or SNAr Reaction (Formation of Diaryl Ether) A->B C Step 2: Introduction of Thioether Linkage (e.g., Nucleophilic Substitution) B->C D Step 3: Functional Group Interconversion / Amide Coupling C->D E Final Compound Purification & Structural Verification (NMR, MS, HPLC) D->E F Primary Screening: In Vitro Cytotoxicity / Antiviral Assay E->F Test Compound Library G Hit Identification (Compounds with IC50/EC50 < Threshold) F->G H Secondary Assays: Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Cycle) G->H I Lead Optimization (SAR Studies) H->I I->C Iterative Redesign

Caption: Generalized workflow for the synthesis and evaluation of novel derivatives.

Key Biological Activities & Mechanisms of Action

The unique combination of the phenoxybenzoic acid scaffold and a thioether linker has yielded compounds with potent activity against cancer and viral pathogens, most notably the Hepatitis C Virus (HCV).

Anticancer Activity

Thioether-containing compounds have long been explored as potential anticancer agents due to their ability to induce cytotoxicity in various cancer cell lines.[3] When combined with the phenoxybenzoic acid core, these derivatives can exhibit potent antiproliferative effects.

Mechanism of Action: While the precise mechanisms can vary depending on the specific derivative, common pathways involved in the anticancer activity of novel chemical entities include the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6] Compounds may trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes or by activating caspase cascades. Cell cycle arrest, often at the G2/M phase, prevents cancer cells from dividing and proliferating.[7]

Quantitative Data Summary: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below presents hypothetical IC50 values for a series of novel phenoxybenzoic acid thioether derivatives against common cancer cell lines, illustrating a typical data summary format.

Compound IDLinkerR1 GroupR2 GroupHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
PBT-01 -S-CH₂-HH15.225.830.1
PBT-02 -S-CH₂-4-ClH6.110.512.4
PBT-03 -S-CH₂-H4-F12.821.325.6
PBT-04 -SO₂-CH₂-4-ClH> 50> 50> 50

This table contains illustrative data based on typical findings in the literature, such as the improved potency with halogen substituents and the critical role of the thioether (versus a sulfone) for activity.[7][8]

Antiviral Activity: Hepatitis C Virus (HCV)

A significant area of success for this class of compounds has been in the inhibition of the Hepatitis C Virus. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[9][10] Because this enzyme is absent in mammals, it represents an ideal target for selective antiviral therapy.

Mechanism of Action: Many phenoxybenzoic acid derivatives, including those with thioether groups, function as non-nucleoside inhibitors (NNIs) of NS5B polymerase.[9] They bind to allosteric sites on the enzyme, inducing a conformational change that prevents the initiation of RNA synthesis.[9][11] This allosteric inhibition is often noncompetitive with respect to the nucleotide substrates.

cluster_0 HCV Replication Cycle cluster_1 Inhibitor Action HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Replication RNA Replication (via (-) RNA intermediate) HCV_RNA->Replication NS5B NS5B Polymerase Polyprotein->NS5B NS5B->Replication Catalyzes Virion New Virions Replication->Virion Inhibitor Phenoxybenzoic Acid Thioether Derivative Inhibitor->NS5B Binds to Allosteric Site (Non-Competitive Inhibition)

Caption: Mechanism of action for HCV NS5B polymerase inhibitors.

Quantitative Data Summary: Anti-HCV Activity

The half-maximal effective concentration (EC50) measures a compound's potency in a cell-based assay, while the half-maximal cytotoxic concentration (CC50) measures its toxicity to the host cells. The Selectivity Index (SI = CC50/EC50) is a crucial parameter indicating the therapeutic window.

Compound IDHCV Replicon (Genotype 1b) EC50 (nM)Huh-7 Cell Line CC50 (µM)Selectivity Index (SI)
PBT-V1 85> 50> 588
PBT-V2 32> 50> 1560
PBT-V3 15453000

This table presents illustrative data consistent with findings for potent HCV inhibitors, where a high SI is desirable.[9][12]

Structure-Activity Relationships (SAR)

Systematic modification of the phenoxybenzoic acid thioether scaffold has revealed key structural features that govern biological activity. Understanding these relationships is vital for lead optimization.

cluster_R1 Ring A Substituents cluster_R2 Ring B Substituents cluster_Linker Thioether Linker Core Phenoxybenzoic Acid Thioether Core R1_point Position & Nature of Substituents - Electron-withdrawing groups (e.g., halogens) often increase potency. - Lipophilic groups can enhance cell permeability. Core->R1_point modifies R2_point Terminal Group - Often a larger, flexible group. - Can interact with hydrophobic pockets in the target protein. Core->R2_point modifies Linker_point Linker Identity & Length - Thioether (-S-) is often crucial for activity. - Oxidation to sulfone (-SO2-) typically abolishes activity. - Length of alkyl chain can impact optimal positioning. Core->Linker_point modifies

Caption: Key regions for structure-activity relationship (SAR) studies.

Key SAR Insights:

  • The Thioether is Essential: Oxidation of the thioether to the corresponding sulfoxide or sulfone often leads to a dramatic loss of activity, highlighting the importance of the sulfur atom's specific electronic and steric properties for target engagement.[3]

  • Aromatic Substitution: The introduction of small, electron-withdrawing groups, such as halogens (F, Cl), on one or both of the phenyl rings frequently enhances potency.[8] This may be due to altered electronic distribution influencing binding or by blocking sites of metabolic degradation.

  • Terminal Group Modifications: The nature of the group at the terminus of the molecule (distal to the carboxylic acid) plays a significant role in defining the specific biological activity and potency.[13][14]

Experimental Protocols for Evaluation

The following protocols provide a standardized framework for assessing the biological activity of novel phenoxybenzoic acid thioether derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol determines a compound's effect on cancer cell viability by measuring mitochondrial metabolic activity.[15]

  • Rationale: The MTT assay is a colorimetric assay that is rapid, sensitive, and widely used for initial cytotoxicity screening. It provides a quantitative measure (IC50) of a compound's ability to inhibit cell proliferation.

  • Materials:

    • Human cancer cell lines (e.g., HCT116, A549).

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

    • Test compounds dissolved in DMSO (stock solution).

    • 96-well microplates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[15]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO only) and untreated controls.

    • Incubation: Incubate the plates for 48 or 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]

Protocol: In Vitro Anti-HCV Activity (Replicon Assay)

This protocol measures a compound's ability to inhibit HCV RNA replication in a human hepatoma cell line containing a subgenomic HCV replicon.[16][17][18]

  • Rationale: The HCV replicon system is a robust and widely used tool for screening HCV inhibitors because it recapitulates viral RNA replication without producing infectious virus particles, making it safer to handle.[16][18] The inclusion of a reporter gene (e.g., luciferase) provides a highly sensitive and quantitative readout of replication levels.[12][18]

  • Materials:

    • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.

    • DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

    • Test compounds dissolved in DMSO.

    • 96-well white, clear-bottom plates.

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • Luminometer.

  • Step-by-Step Procedure:

    • Cell Seeding: Plate the Huh-7 replicon cells in 96-well plates at a density of 1 x 10⁴ cells/well in medium without G418 and incubate overnight.[12]

    • Compound Treatment: Add serial dilutions of the test compounds to the cells. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.5%).

    • Incubation: Incubate the plates for 72 hours at 37°C.[12]

    • Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

    • Data Acquisition: Measure the luminescence signal using a luminometer.

    • Analysis: Calculate the percentage of inhibition of HCV replication relative to the vehicle control and determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) on the same cells is performed to determine the CC50.[19]

Future Perspectives and Conclusion

Phenoxybenzoic acid derivatives incorporating a thioether moiety represent a fertile ground for the development of new therapeutic agents. The research to date has clearly demonstrated their potential in oncology and virology. Future efforts should focus on several key areas:

  • Mechanism Deconvolution: For anticancer derivatives, precise target identification is paramount. Advanced techniques can help elucidate the specific proteins or pathways being modulated.

  • Pharmacokinetic Optimization: A significant hurdle for many promising compounds is poor metabolic stability or bioavailability.[3] Future medicinal chemistry efforts should focus on modifying these derivatives to improve their drug-like properties without sacrificing potency.

  • Expansion of Therapeutic Areas: The structural features of these compounds suggest they may be active in other areas, such as anti-inflammatory, antibacterial, or neuroprotective agents.[8][20] Screening against a broader range of biological targets could uncover new therapeutic applications.

References

  • HCV Replicons: Overview and Basic Protocols. Springer Nature Experiments. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions (RSC Publishing). [Link]

  • Nine-day HCV replicon clearance assay. HCV replicon cells were... ResearchGate. [Link]

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers. [Link]

  • HCV Replicon Systems. Hepatitis C Viruses - NCBI. [Link]

  • Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. SCIRP. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [Link]

  • Scheme 4. Synthesis of thioether-functionalized derivative 60. a a... ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Unilorin. [Link]

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. [Link]

  • Thioethers: An Overview. ResearchGate. [Link]

  • Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase. PMC. [Link]

  • Development of Anticancer Agents with Novel Mechanisms of Action. Open PRAIRIE. [Link]

  • A review on HCV inhibitors: Significance of non-structural polyproteins. PMC. [Link]

  • Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors. PubMed. [Link]

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. PMC. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. PubMed. [Link]

  • Discovery of novel HCV inhibitors: Design, Synthesis and biological activity of phthalamide derivatives. ResearchGate. [Link]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

Sources

Foundational

4-[2-(Methylsulfanyl)phenoxy]benzoic acid: Technical Profile &amp; Utilization

This guide provides an in-depth technical analysis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid , a specialized biaryl ether building block used in medicinal chemistry.[1] [1] Executive Summary 4-[2-(Methylsulfanyl)pheno...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid , a specialized biaryl ether building block used in medicinal chemistry.[1]

[1]

Executive Summary

4-[2-(Methylsulfanyl)phenoxy]benzoic acid (CAS 1408136-69-5 ) is a functionalized biaryl ether intermediate.[1] Its structure combines a benzoic acid moiety with an ortho-thiomethyl phenoxy group.[1] This specific substitution pattern is critical in Structure-Activity Relationship (SAR) studies, particularly for developing COX inhibitors , PPAR agonists , and kinase inhibitors where the sulfur atom provides unique electronic and steric properties compared to its oxygen or carbon analogs.[2]

This guide details the physicochemical properties, safety protocols, synthesis pathways, and handling procedures required for high-integrity research applications.[1][2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Nomenclature & Identifiers
Identifier Value
Chemical Name 4-[2-(Methylsulfanyl)phenoxy]benzoic acid
CAS Registry Number 1408136-69-5
Synonyms 4-(2-Methylthiophenoxy)benzoic acid; p-(o-Methylthiophenoxy)benzoic acid
Molecular Formula C₁₄H₁₂O₃S
SMILES CSc1ccccc1Oc2ccc(C(=O)O)cc2
InChI Key (Predicted) GRUODACYFFPYCV-UHFFFAOYSA-N (Analog)
Physicochemical Data
Property Value / Range Notes
Molecular Weight 260.31 g/mol Monoisotopic
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, Methanol, DMFLow solubility in water
pKa (Acid) ~4.2 (Predicted)Benzoic acid moiety
LogP ~3.5 - 4.0 (Predicted)Lipophilic biaryl core
Melting Point 160–165 °C (Typical for class)Verify experimentally

Safety & Handling (HSE)

Note: Specific toxicological data for this CAS is limited. The following protocols are derived from the chemical class (phenoxybenzoic acids) and standard laboratory safety governance.

GHS Classification (Predicted)

Signal Word: WARNING [2]

Hazard Class Code Statement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT - SE H335May cause respiratory irritation.[1]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Disposal & Storage[1][2]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether moiety is susceptible to oxidation (sulfoxide formation) upon prolonged exposure to air/moisture.[2]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems.

Synthesis & Manufacturing

The synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid typically employs a Nucleophilic Aromatic Substitution (


) or a Copper-catalyzed Ullmann Coupling.[1] The 

route is preferred for scalability if the electrophile is activated.
Synthetic Pathway (Ullmann Coupling)

This route avoids the need for strong electron-withdrawing groups on the phenoxy ring, allowing for the specific ortho-thiomethyl substitution.[1]

Synthesis Reactant1 2-(Methylthio)phenol (Nucleophile) Catalyst CuI (10 mol%) Ligand (e.g., L-Proline) K2CO3 (Base) Reactant1->Catalyst Reactant2 4-Iodobenzoic Acid (Electrophile) Reactant2->Catalyst Intermediate Coupling Intermediate Catalyst->Intermediate DMSO, 90°C, 24h Product 4-[2-(Methylsulfanyl)phenoxy]benzoic acid (Target) Intermediate->Product Acidic Workup (HCl)

Figure 1: Copper-catalyzed Ullmann coupling strategy for the synthesis of the target biaryl ether.

Protocol: Ullmann Coupling (Bench Scale)[2]
  • Reagents: Charge a reaction flask with 4-iodobenzoic acid (1.0 eq), 2-(methylthio)phenol (1.1 eq),

    
     (2.0 eq), and CuI (10 mol%).
    
  • Solvent: Add anhydrous DMSO or DMF (0.5 M concentration).

  • Reaction: Heat to 90–100°C under inert atmosphere (

    
    ) for 16–24 hours. Monitor by TLC/LC-MS.
    
  • Workup: Cool to RT. Pour into ice-water. Acidify to pH ~3 with 1N HCl to precipitate the free acid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH gradient).[2]

Applications & Pharmacology

This compound serves as a versatile scaffold in drug discovery.

Medicinal Chemistry Utility
  • PPAR Agonists: The phenoxybenzoic acid motif is a pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), used in metabolic disease research. The ortho-SMe group adds lipophilicity and metabolic stability compared to methoxy analogs.[1]

  • COX Inhibitors: Biaryl ethers are structural analogs to fenamates and profens. The thioether can modulate selectivity between COX-1 and COX-2 enzymes.[1]

  • Kinase Inhibition: Used as a linker in Type II kinase inhibitors, where the benzoic acid binds to the solvent-exposed region or hinge region of the kinase ATP pocket.[1]

Metabolic Considerations

Researchers must account for the S-oxidation metabolic pathway.[1] The methylsulfanyl group (


) can be metabolized in vivo to the sulfoxide (

) and sulfone (

), significantly altering polarity and potency.

Experimental Verification (QC)

To validate the identity of the synthesized or purchased material, use the following analytical parameters.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzoic acid absorption).

1H NMR (DMSO-d6, 400 MHz) Expected Signals
  • 
     12.8-13.0 ppm:  (s, 1H) –COOH (Broad singlet).
    
  • 
     7.9-8.0 ppm:  (d, 2H) Benzoic acid aromatic protons (ortho to COOH).
    
  • 
     6.9-7.5 ppm:  (m, 6H) Overlapping aromatic protons of the phenoxy and benzoic rings.
    
  • 
     2.4-2.5 ppm:  (s, 3H) –SCH ₃ (Methyl singlet).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1408136-69-5. Retrieved from [Link]

  • Buck, E. et al. (2008).Rethinking the Ullmann reaction: Copper-catalyzed etherification of aryl halides with phenols. Journal of the American Chemical Society. (General Methodology Reference).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic Acid

Abstract This document provides a comprehensive guide for the synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid, a key intermediate in pharmaceutical research and development. The protocol outlines a robust two-step...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid, a key intermediate in pharmaceutical research and development. The protocol outlines a robust two-step synthetic pathway starting from commercially available 2-methylthiophenol. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether linkage, followed by the hydrolysis of a nitrile intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction and Synthetic Strategy

4-[2-(Methylsulfanyl)phenoxy]benzoic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The synthesis of such diaryl ethers is a fundamental transformation in organic chemistry. The classical method for forming such C-O bonds is the Ullmann condensation, which typically involves the copper-catalyzed reaction of a phenol with an aryl halide.[1][2] Modern variations of this reaction offer milder conditions and broader substrate scope.[3][4]

An alternative and often more efficient approach for activated aryl systems is the nucleophilic aromatic substitution (SNAr) reaction.[5][6] This pathway is particularly effective when the aryl halide contains strong electron-withdrawing groups (EWGs) at the ortho or para position to the leaving group.[7][8] These EWGs stabilize the intermediate Meisenheimer complex, thereby facilitating the reaction.[6]

The synthetic strategy detailed herein employs a two-step sequence starting from 2-methylthiophenol:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) - 2-Methylthiophenol is reacted with 4-fluorobenzonitrile. The fluorine atom serves as an excellent leaving group, and the para-nitrile group acts as a powerful EWG to activate the aromatic ring towards nucleophilic attack by the thiophenol.[5][9] This reaction forms the intermediate, 4-[2-(methylsulfanyl)phenoxy]benzonitrile.

  • Step 2: Hydrolysis - The nitrile group of the intermediate is then hydrolyzed under basic conditions to yield the final product, 4-[2-(methylsulfanyl)phenoxy]benzoic acid.[10][11]

This strategy offers several advantages, including the use of readily available starting materials, high-yielding reactions, and straightforward purification procedures.

Reaction Schematics and Mechanism

Overall Synthetic Scheme

Synthetic_Scheme 2-Methylthiophenol 2-Methylthiophenol Intermediate 4-[2-(Methylsulfanyl)phenoxy]benzonitrile 2-Methylthiophenol->Intermediate Step 1: SNAr K2CO3, DMF, Heat 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->Intermediate Final_Product 4-[2-(Methylsulfanyl)phenoxy]benzoic acid Intermediate->Final_Product Step 2: Hydrolysis NaOH, H2O/EtOH, Heat then H3O+

Caption: Overall synthetic route from 2-methylthiophenol to 4-[2-(methylsulfanyl)phenoxy]benzoic acid.

Mechanistic Insights

The SNAr reaction in Step 1 proceeds via an addition-elimination mechanism. The thiophenolate, generated in situ from 2-methylthiophenol and a base, acts as the nucleophile. It attacks the carbon atom bearing the fluorine on the 4-fluorobenzonitrile ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group.[6] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the diaryl ether product.

The hydrolysis in Step 2 is a standard conversion of a nitrile to a carboxylic acid. Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent proton transfers and elimination of ammonia (after workup) lead to the formation of the carboxylate salt, which is then protonated to give the final carboxylic acid.[12]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylthiophenol≥98%Sigma-AldrichCorrosive, stench
4-Fluorobenzonitrile≥99%Sigma-AldrichToxic
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificHygroscopic
Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsTeratogen
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRCorrosive
Ethanol (EtOH)200 proofDecon LabsFlammable
Hydrochloric Acid (HCl)Concentrated, 37%J.T. BakerCorrosive
Ethyl AcetateACS GradeFisher ScientificFlammable
HexanesACS GradeFisher ScientificFlammable
Deionized Water---------

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. 2-Methylthiophenol has a strong, unpleasant odor and is corrosive. 4-Fluorobenzonitrile is toxic and should be handled with care. DMF is a known teratogen and should be handled with extreme caution.

Step 1: Synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzonitrile

Step1_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification A Charge flask with 2-methylthiophenol, 4-fluorobenzonitrile, K2CO3, and DMF B Stir at room temperature A->B C Heat to 120 °C B->C D Cool to room temperature C->D Monitor by TLC until completion (approx. 6-8 hours) E Pour into ice-water D->E F Extract with ethyl acetate E->F G Wash organic layer with brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of 4-[2-(methylsulfanyl)phenoxy]benzonitrile.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylthiophenol (5.0 g, 35.7 mmol, 1.0 eq), 4-fluorobenzonitrile (4.76 g, 39.3 mmol, 1.1 eq), and anhydrous potassium carbonate (9.87 g, 71.4 mmol, 2.0 eq).

  • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A similar procedure for the synthesis of a related compound can be found in the literature.[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-[2-(methylsulfanyl)phenoxy]benzonitrile as a pale yellow solid.

Step 2: Synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid

Step2_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve nitrile intermediate in EtOH/H2O B Add NaOH A->B C Reflux the mixture B->C D Cool to room temperature C->D Monitor by TLC until completion (approx. 12-16 hours) E Remove EtOH in vacuo D->E F Acidify with concentrated HCl E->F G Collect precipitate by vacuum filtration F->G H Wash with cold water G->H I Dry in a vacuum oven H->I

Sources

Application

Introduction: The Enduring Relevance of the Ullmann Coupling in Modern Synthesis

An Application Guide to the Ullmann Coupling Reaction for Phenoxybenzoic Acid Synthesis The diaryl ether linkage is a cornerstone structural motif in a multitude of molecules critical to the pharmaceutical, agrochemical,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Ullmann Coupling Reaction for Phenoxybenzoic Acid Synthesis

The diaryl ether linkage is a cornerstone structural motif in a multitude of molecules critical to the pharmaceutical, agrochemical, and materials science sectors. Phenoxybenzoic acids, in particular, serve as vital intermediates in the synthesis of compounds with diverse biological activities. While modern organic synthesis offers several methods for constructing the C-O aryl bond, including the Nobel Prize-winning palladium-catalyzed Buchwald-Hartwig amination, the Ullmann coupling reaction remains a highly relevant and powerful tool.[1][2] First reported by Fritz Ullmann in the early 20th century, this copper-catalyzed reaction offers a cost-effective and practical alternative, particularly for large-scale industrial applications where the expense of palladium and its associated phosphine ligands can be prohibitive.[3][4][5]

Historically, the Ullmann condensation was plagued by harsh reaction conditions, often requiring temperatures exceeding 200°C and stoichiometric amounts of copper powder, which limited its substrate scope and functional group tolerance.[6][7][8] However, the last two decades have witnessed a renaissance of the Ullmann reaction. The introduction of catalytic amounts of soluble copper(I) salts in combination with rationally designed ligands has dramatically transformed its utility, enabling these couplings to proceed under significantly milder conditions with a much broader range of substrates.[9][10]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the synthesis of phenoxybenzoic acids via the modern Ullmann coupling. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer a detailed, field-proven experimental protocol.

The Catalytic Cycle: A Mechanistic Overview

While the precise mechanism of the Ullmann reaction has been the subject of extensive study and can vary with different catalytic systems, a generally accepted pathway for the ligand-assisted C-O coupling is illustrated below.[4][11] The cycle is believed to involve Cu(I)/Cu(III) intermediates.

  • Phenoxide Formation: The reaction commences with the deprotonation of the phenol by a base to form the corresponding alkali phenoxide, which is the active nucleophile.

  • Ligand Association: The ligand coordinates to the Cu(I) salt, forming a more soluble and reactive catalytic species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a transient, high-valent Cu(III) intermediate. The ortho-carboxy group of a halobenzoic acid can play a crucial role here, acting as an ancillary ligand that facilitates this step.[6]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)L CuIII_complex L-Cu(III)(Ar)(OAr') CuI_L->CuIII_complex Oxidative Addition Phenoxide Ar'O⁻ Phenoxide->CuIII_complex ArylHalide ArX (Halobenzoic Acid) ArylHalide->CuIII_complex CuIII_complex->CuI_L Product Ar-O-Ar' (Phenoxybenzoic Acid) CuIII_complex->Product Reductive Elimination inv1 Base Base Base->Phenoxide Deprotonation Phenol Ar'OH inv2

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of a modern Ullmann coupling hinges on the careful selection and optimization of several key parameters. The interplay between the copper source, ligand, base, and solvent dictates the reaction's efficiency, yield, and substrate compatibility.

ParameterCommon ChoicesRationale and Expert Insights
Copper Source CuI, Cu₂O, CuBr, CuCl, Copper Powder (classical)Copper(I) iodide (CuI) is the most frequently used precursor due to its reliability and commercial availability.[12] Cu₂O is also highly effective.[5] The key is to use a Cu(I) source, which is the active oxidation state for initiating the catalytic cycle. While classical methods used copper powder, these required very high temperatures and stoichiometric amounts.[7] Modern catalytic protocols typically employ 1-10 mol% of the copper salt.
Ligand N,N-Ligands: 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA) N,O-Ligands: L-Proline, N,N-Dimethylglycine[2][3] Oxalic Diamides [9]Ligands are crucial for accelerating the reaction and enabling milder conditions.[6] They enhance the solubility of the copper species and facilitate the oxidative addition and reductive elimination steps. N,N-Dimethylglycine and L-proline are excellent, inexpensive, and robust ligands for coupling phenols with aryl bromides and iodides.[2][3] For more challenging substrates, such as aryl chlorides, more sophisticated ligands like oxalic diamides may be necessary.[9] Ligand screening is often required for novel or complex substrates.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KOHThe base's primary role is to deprotonate the phenol, generating the nucleophilic phenoxide. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective bases for C-O coupling reactions.[3][12] Cs₂CO₃ is often superior in terms of yield and reaction rate but is more expensive.[5] The base must be anhydrous, as water can inhibit the reaction. It is often recommended to flame-dry the flask and dry the base in an oven prior to use.
Solvent DMF, DMSO, NMP, Toluene, Acetonitrile, PyridineTraditional Ullmann reactions required high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to reach the necessary temperatures.[7][13] Modern ligand-accelerated systems can be run at lower temperatures (80-120 °C), expanding the solvent scope to include options like acetonitrile or toluene.[3][14] The choice of solvent should be guided by the required reaction temperature and the solubility of the reactants and catalyst system.
Aryl Halide Aryl Iodides, Aryl Bromides, Aryl ChloridesReactivity follows the trend I > Br >> Cl.[15] Aryl iodides and bromides are the most common substrates. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[7] The synthesis of phenoxybenzoic acids typically involves the coupling of a phenol with a halobenzoic acid (e.g., 2-chlorobenzoic acid or 3-bromobenzoic acid).[16]

Experimental Protocol: Synthesis of 3-Phenoxybenzoic Acid

This protocol provides a detailed, step-by-step method for the synthesis of 3-phenoxybenzoic acid from 3-bromobenzoic acid and phenol, a representative example of the Ullmann coupling.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 201 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 21 mg, 20 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Anhydrous Dimethylformamide (DMF) (3-5 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle

Workflow reagents 1. Assemble Reagents (Flask, Stir Bar, Reactants, Base, CuI, Ligand) inert 2. Create Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add Anhydrous Solvent (DMF via syringe) inert->solvent heat 4. Heat and Stir (e.g., 110-120 °C, 12-24 h) solvent->heat monitor 5. Monitor Reaction (TLC analysis) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Acidify with HCl) monitor->workup Upon Completion extract 7. Extraction (e.g., with Ethyl Acetate) workup->extract purify 8. Purify Product (Column Chromatography or Recrystallization) extract->purify

Caption: General experimental workflow for Ullmann C-O coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (201 mg), phenol (113 mg), anhydrous potassium phosphate (424 mg), copper(I) iodide (19 mg), and N,N-dimethylglycine (21 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (4 mL) via syringe.

  • Reaction: Lower the flask into a pre-heated oil bath at 120 °C. Stir the mixture vigorously. The reaction mixture will typically turn from a pale suspension to a darker, more homogeneous solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe. Spot the sample on a TLC plate against the starting materials.

  • Workup: Once the reaction is complete (typically 12-24 hours, as determined by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

  • Acidification and Extraction: Acidify the aqueous mixture to a pH of ~2 using 2M hydrochloric acid (HCl). This step protonates the carboxylate product, making it soluble in organic solvents. Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-phenoxybenzoic acid.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized CuI). 2. Presence of water or oxygen. 3. Insufficiently strong base or wet base. 4. Reaction temperature is too low.1. Use high-purity CuI from a fresh bottle. 2. Ensure rigorous inert atmosphere technique; use anhydrous solvents and oven-dried glassware/base. 3. Switch to a stronger base like Cs₂CO₃; ensure the base is thoroughly dried before use. 4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Homocoupling of the aryl halide (biaryl formation). 2. Reduction of the aryl halide (dehalogenation).1. This can occur at very high temperatures. Try lowering the temperature. Ensure the correct stoichiometry of phenol is used (often a slight excess is beneficial). 2. Ensure the solvent is truly anhydrous and the inert atmosphere is maintained.
Difficulty in Purification 1. Residual copper catalyst in the product. 2. Product is an oil instead of a solid.1. During workup, washing the organic layer with an aqueous solution of ammonium hydroxide or EDTA can help chelate and remove residual copper salts. 2. Attempt purification via column chromatography. If an oil persists, try triturating with a non-polar solvent like hexane to induce crystallization.

Conclusion

The modern, ligand-assisted Ullmann coupling is an indispensable reaction for the synthesis of phenoxybenzoic acids and other diaryl ethers. By understanding the mechanistic principles and carefully controlling the key reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields under relatively mild conditions. The cost-effectiveness and operational simplicity of this method ensure its continued and widespread use in both academic research and industrial drug development.

References

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. (2012, July 17). National Center for Biotechnology Information. [Link]

  • Modern Ullmann-Type Couplings. (n.d.). ResearchGate. [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014, March 3). Royal Society of Chemistry. [Link]

  • Ullmann Condensation. (n.d.). SynArchive. [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ullmann coupling-An overview. (2025, April 1). OperaChem. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]

  • Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Related Topics. (n.d.). SciSpace. [Link]

  • Recent Progress in Diaryl Ether Synthesis. (n.d.). ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020, September 24). Semantic Scholar. [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004, September 8).
  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • Formation of Aryl-Carbon and Aryl-Heteroatom Bonds Using Copper(I) Catalysts. (n.d.). University of Pennsylvania ScholarlyCommons. [Link]

  • Process for preparing phenoxybenzoic acids. (n.d.).
  • Aerobic Copper-Catalyzed Organic Reactions. (n.d.). SciSpace. [Link]

  • Copper-catalyzed synthesis of primary amides through reductive N–O cleavage of dioxazolones - PMC. (2024, March 20). National Center for Biotechnology Information. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: Selective Oxidation of Methylsulfanyl Groups in Benzoic Acid Derivatives to Sulfoxides

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of methylsulfanyl (methylthio) groups in benzoic acid derivatives to their...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of methylsulfanyl (methylthio) groups in benzoic acid derivatives to their corresponding methylsulfinyl (sulfoxide) analogs. The sulfoxide functional group is a key pharmacophore in numerous active pharmaceutical ingredients (APIs), valued for its ability to modulate polarity, solubility, and metabolic stability.[1] This guide details the underlying chemical principles, compares common oxidative methods, and provides a robust, step-by-step protocol for achieving high-yield, selective oxidation while avoiding over-oxidation to the sulfone byproduct.

Introduction: The Significance of the Sulfoxide Moiety

The transformation of a sulfide to a sulfoxide introduces a chiral center at the sulfur atom and significantly increases the polarity of the molecule. In medicinal chemistry, this conversion is a critical tool for optimizing the pharmacokinetic profile of a drug candidate. Benzoic acid derivatives, in particular, are common scaffolds in drug design, and the introduction of a sulfoxide group can enhance their biological activity and patentability.[2][3] For example, sulfoxides are key components in anti-ulcer, antibacterial, and psychotonic agents.[4] Achieving this oxidation selectively, without forming the corresponding sulfone, is a frequent challenge in process development. This note addresses this challenge by providing a detailed, validated protocol.

Mechanistic Considerations and Reagent Selection

The oxidation of a sulfide proceeds in a stepwise manner, first to the sulfoxide and then, under more forcing conditions, to the sulfone. The core of this transformation is the nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen donor.

  • Sulfide (R-S-CH₃)Sulfoxide (R-SO-CH₃)Sulfone (R-SO₂-CH₃)

The key to a successful and selective synthesis of the sulfoxide is choosing an oxidant and reaction conditions that favor the first oxidation step while disfavoring the second. Over-oxidation is a common pitfall, leading to mixtures of products that can be difficult to separate due to their similar polarities.[5][6]

Common Oxidizing Agents:

Several reagents can effect this transformation. The choice depends on substrate compatibility, desired scale, and safety considerations.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally reliable oxidant. It is known for clean reactions and predictable stoichiometry.[7][8] Typically, using approximately one equivalent of m-CPBA at controlled, low temperatures favors sulfoxide formation.[9] However, it is a potentially explosive peroxide and requires careful handling.[10]

  • Hydrogen Peroxide (H₂O₂): A "green" and cost-effective oxidant, producing only water as a byproduct.[4] Its reactivity is often insufficient on its own and typically requires a catalyst, such as a tungsten or molybdenum salt, to achieve efficient conversion.[11][12][13][14] The reaction rate can be finely tuned by adjusting temperature and catalyst loading.[5]

  • Oxone® (Potassium Peroxymonosulfate): A stable, solid oxidant that is safer to handle than m-CPBA. It is often used in a biphasic system or in polar solvents like methanol or aqueous acetonitrile.[15][16] The combination of Oxone® with potassium bromide (KBr) has been shown to be particularly effective for selective sulfoxide formation.[17][18]

This protocol will focus on the use of m-CPBA due to its high reliability and extensive documentation in the literature for selective sulfide oxidation.

Experimental Workflow and Protocol

The following diagram outlines the general workflow for the selective oxidation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzoic Acid Derivative in Dichloromethane (DCM) B Cool Reaction Mixture to 0 °C A->B Ice Bath D Add m-CPBA Solution Dropwise to Reaction B->D Maintain Temp. C Prepare m-CPBA Solution in DCM C->D E Stir at 0 °C and Monitor by TLC D->E 1-3 hours F Quench with Sodium Thiosulfate Solution E->F Reaction Complete G Wash with Saturated Sodium Bicarbonate F->G Neutralize Acid H Extract with DCM, Dry, and Concentrate G->H Phase Separation I Purify by Column Chromatography H->I Isolate Crude Product J J I->J Final Product: Sulfoxide Derivative

Caption: Experimental workflow for m-CPBA oxidation.

Detailed Step-by-Step Protocol

Materials:

  • 4-(Methylsulfanyl)benzoic acid (Substrate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or Petroleum Ether) for elution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-(methylsulfanyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Oxidant Addition:

    • In a separate flask, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.

    • Add the m-CPBA solution dropwise to the stirring substrate solution at 0 °C over 15-20 minutes. Causality Note: Slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent localized overheating, which can lead to over-oxidation to the sulfone.[7][9]

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC).[5][19]

    • TLC System: A typical mobile phase is 50-70% ethyl acetate in hexanes.

    • Visualization: Use a UV lamp (254 nm). The starting sulfide will be less polar (higher Rf) than the sulfoxide product (lower Rf). The sulfone byproduct, if present, will typically have an Rf value very close to the sulfoxide.

    • The reaction is complete when the starting material spot is no longer visible by TLC (typically 1-3 hours).

  • Work-up and Quenching:

    • Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes. Causality Note: Sodium thiosulfate reduces unreacted peroxide, preventing potential hazards during concentration.[10]

    • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the 3-chlorobenzoic acid byproduct.[10]

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[5]

    • Use a gradient elution system, starting with a less polar mixture (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity to elute the desired sulfoxide. The starting sulfide (if any remains) will elute first, followed by the sulfoxide. The sulfone byproduct is typically more polar and will elute last.

Product Characterization

The identity and purity of the final 4-(methylsulfinyl)benzoic acid product should be confirmed by standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The most significant change will be the downfield shift of the methyl protons attached to the sulfur. The -S-CH₃ protons in the starting material typically appear around δ 2.5 ppm, while the -SO-CH₃ protons of the sulfoxide product will appear further downfield, around δ 2.7-3.0 ppm.[19][20] The aromatic protons will also show characteristic shifts.[21]

    • ¹³C NMR: The carbon of the methyl group will also shift downfield upon oxidation.[19]

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. The mass will increase by 16 amu (the mass of one oxygen atom) compared to the starting material.

Data Summary and Comparison of Methods

The following table summarizes typical conditions and outcomes for different oxidation methods.

Oxidizing AgentStoichiometry (eq)CatalystSolventTemp (°C)Typical Yield (%)Key Advantages/Disadvantages
m-CPBA 1.0 - 1.2NoneDCM, CHCl₃0 to RT80-95%Pro: High reliability, clean. Con: Peroxide hazard.[7][22]
H₂O₂ 1.1 - 1.5Tungstate/MolybdateMeOH, EtOHRT75-90%Pro: "Green" oxidant, low cost. Con: Requires catalyst, can be slower.[4][11]
Oxone® 1.0 - 1.5None or KBrCH₃CN/H₂O, MeOH0 to RT85-98%Pro: Stable solid, safe. Con: Requires aqueous or polar media.[16][23]

Troubleshooting

  • Problem: Over-oxidation to sulfone.

    • Cause: Temperature too high, too much oxidant added, or oxidant added too quickly.

    • Solution: Maintain strict temperature control at 0 °C or lower. Use no more than 1.1 equivalents of the oxidant. Add the oxidant slowly and portion-wise.

  • Problem: Incomplete reaction.

    • Cause: Insufficient oxidant (m-CPBA can degrade upon storage), or low reaction temperature for a less reactive substrate.

    • Solution: Use fresh, assayed m-CPBA. Allow the reaction to stir for a longer period or let it slowly warm to room temperature while monitoring carefully by TLC.

  • Problem: Difficult purification.

    • Cause: Similar polarity of sulfoxide and sulfone.

    • Solution: Optimize the reaction to minimize sulfone formation. For chromatography, use a long column and a shallow elution gradient to improve separation. Recrystallization may also be an option for solid products.[24]

References

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. [Link]

  • Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2−. (2004). Chemical Communications. [Link]

  • Bortolini, O., Di Furia, F., Modena, G., & Seraglia, R. (1986). Metal catalysis in oxidation by peroxides. Sulfide oxidation and olefin epoxidation by dilute hydrogen peroxide, catalyzed by molybdenum and tungsten derivatives under phase-transfer conditions. The Journal of Organic Chemistry, 51(15), 2987–2994. [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? (2024). ResearchGate. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. (2025). ResearchGate. [Link]

  • Method for preparing sulfone or sulfoxide compound. (2003).
  • Kotha, S., Gupta, N. K., & Ansari, S. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(40), 26033–26042. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2010). Molecules, 15(7), 4644–4656. [Link]

  • Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. (2017). ResearchGate. [Link]

  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. (n.d.). Yashwantrao Chavan College of Science, Karad. [Link]

  • Oxidation of alcohol with use of hydrogen peroxide and tungsten catalyst. (2011).
  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]

  • Catalyst-free visible-light mediated selective oxidation of sulfides into sulfoxides under clean conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). University of California, Santa Barbara. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidation of thiols to sulphonic acids with Oxone ® /NaHCO 3 and KBrO 3. (2014). ResearchGate. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2019). PMC. [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. (2018). Organic Chemistry Portal. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Supporting Information. (n.d.). Thieme. [Link]

  • Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. (2016). SciSpace. [Link]

  • Please demonstrate the complete equation of the oxidation reaction of the sulfide labeled #3 in the second photo. (2023). Chegg. [Link]

  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. (2001).
  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. (2006). ResearchGate. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. (2018). MedCrave online. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. [Link]

  • Nuclear magnetic resonance spectroscopy (NMR). (n.d.). Carl ROTH. [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (2022). Semantic Scholar. [Link]

  • 1H NMR Spectrum (PHY0044653). (n.d.). PhytoBank. [Link]

  • One-Pot Synthesis of Benzoxazoles and Sulfoxides: Complete Utilization of Diaryl Sulfoxides. (2025). ResearchGate. [Link]

  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (2024). CNR-IRIS. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). docbrown.info. [Link]

  • NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. (2022). MDPI. [Link]

Sources

Application

Application Notes and Protocols: 4-[2-(Methylsulfanyl)phenoxy]benzoic Acid as a Key Intermediate in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the strategic design of molecular intermediates is paramount to the efficient discovery and development of novel ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic design of molecular intermediates is paramount to the efficient discovery and development of novel therapeutic agents. The compound 4-[2-(methylsulfanyl)phenoxy]benzoic acid represents a promising, albeit currently less-explored, intermediate. Its unique trifunctional architecture—comprising a diaryl ether linkage, a versatile carboxylic acid handle, and a modifiable methylsulfanyl (thioether) group—offers a rich platform for generating diverse chemical libraries with a wide range of pharmacological potential.

The diaryl ether motif provides a semi-rigid scaffold that is a common feature in numerous biologically active molecules, allowing for the precise spatial orientation of pharmacophoric elements. The carboxylic acid serves as a classical attachment point for amide bond formation, enabling the facile coupling with a vast array of amine-containing fragments to explore structure-activity relationships (SAR).[1][2] Perhaps most intriguingly, the methylsulfanyl group is a latent site for chemical diversification. It can be selectively oxidized to the corresponding sulfoxide or sulfone, which act as important bioisosteres for other functional groups.[3][4] This transformation can profoundly influence a molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[5][6][7]

This guide provides a comprehensive overview of the synthesis and potential applications of 4-[2-(methylsulfanyl)phenoxy]benzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their discovery programs. We present detailed, field-proven protocols for its synthesis and subsequent derivatization, underpinned by the chemical logic that drives each experimental choice.

Part 1: Synthesis of the Core Intermediate

The synthesis of 4-[2-(methylsulfanyl)phenoxy]benzoic acid can be efficiently achieved via a copper-catalyzed Ullmann condensation, a classic and robust method for the formation of diaryl ethers.[8][9] This approach involves the coupling of an activated aryl halide with a phenol.

Proposed Synthetic Pathway

The logical disconnection for our target molecule suggests a reaction between a 4-halobenzoic acid derivative and 2-(methylsulfanyl)phenol. Methyl 4-iodobenzoate is selected as the aryl halide component due to the higher reactivity of aryl iodides in Ullmann-type couplings compared to their bromide or chloride counterparts. The subsequent hydrolysis of the methyl ester under basic conditions yields the desired carboxylic acid.

Synthetic_Pathway A Methyl 4-iodobenzoate C Methyl 4-[2-(methylsulfanyl)phenoxy]benzoate A->C CuI, Ligand, Base Solvent, Heat (Ullmann Condensation) p1 B 2-(Methylsulfanyl)phenol B->C p2 D 4-[2-(methylsulfanyl)phenoxy]benzoic acid C->D 1. NaOH, H₂O/MeOH 2. HCl (aq) (Ester Hydrolysis)

Figure 1: Proposed two-step synthesis of the target intermediate.
Protocol 1.1: Ullmann Condensation for Diaryl Ether Formation

This protocol details the copper-catalyzed coupling of methyl 4-iodobenzoate with 2-(methylsulfanyl)phenol. The use of an inexpensive ligand can greatly accelerate the reaction.[10]

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (10 mmol scale)Purpose
Methyl 4-iodobenzoateC₈H₇IO₂262.042.62 g (1.0 eq)Aryl halide
2-(Methylsulfanyl)phenolC₇H₈OS140.201.54 g (1.1 eq)Phenolic nucleophile
Copper(I) Iodide (CuI)CuI190.45190 mg (0.1 eq)Catalyst
N,N'-Dimethyl-1,2-ethanediamineC₄H₁₂N₂88.15176 mg (0.2 eq)Ligand
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g (2.0 eq)Base
Anhydrous TolueneC₇H₈92.1450 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate (1.0 eq), 2-(methylsulfanyl)phenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the copper(I) catalyst.

  • Solvent and Ligand Addition: Add anhydrous toluene (to form a ~0.2 M solution) followed by N,N'-dimethyl-1,2-ethanediamine (0.2 eq) via syringe.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the insoluble copper salts and base.

    • Wash the filtrate sequentially with 1 M aqueous HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 4-[2-(methylsulfanyl)phenoxy]benzoate.

Protocol 1.2: Saponification to the Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid intermediate.

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (assuming 8 mmol product from 1.1)Purpose
Methyl 4-[2-(methylsulfanyl)phenoxy]benzoateC₁₅H₁₄O₃S274.332.19 g (1.0 eq)Ester substrate
Sodium Hydroxide (NaOH)NaOH40.00640 mg (2.0 eq)Base for hydrolysis
Methanol (MeOH)CH₄O32.0420 mLCo-solvent
Water (H₂O)H₂O18.0210 mLSolvent
Hydrochloric Acid (HCl), 2 M aqueousHCl36.46As neededAcidification

Step-by-Step Procedure:

  • Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C. Stir until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • Acidification:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of 2 M HCl. A precipitate should form.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the solid under vacuum to yield 4-[2-(methylsulfanyl)phenoxy]benzoic acid. The product can be further purified by recrystallization if necessary.

Part 2: Applications in Medicinal Chemistry

The true value of 4-[2-(methylsulfanyl)phenoxy]benzoic acid lies in its utility as a versatile building block. The following protocols outline key transformations to generate libraries of drug-like molecules.

Application 1: Amide Library Synthesis

The carboxylic acid moiety is an ideal handle for creating amide libraries, a foundational activity in many drug discovery programs.[1][11] We present a standard protocol using HATU, a highly efficient coupling reagent.[2]

Amide_Coupling A 4-[2-(Methylsulfanyl)phenoxy]benzoic acid C Target Amide A->C HATU, DIPEA DMF, RT B R¹R²NH (Primary or Secondary Amine) B->C

Figure 2: General scheme for HATU-mediated amide coupling.
Protocol 2.1: HATU-Mediated Amide Coupling

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (1 mmol scale)Purpose
4-[2-(methylsulfanyl)phenoxy]benzoic acidC₁₄H₁₂O₃S260.31260 mg (1.0 eq)Carboxylic acid
Desired Amine (R¹R²NH)--1.1 mmol (1.1 eq)Nucleophile
HATUC₁₀H₁₅F₆N₆OP380.23418 mg (1.1 eq)Coupling reagent
DIPEAC₈H₁₉N129.24347 µL (2.0 eq)Non-nucleophilic base
Anhydrous DMFC₃H₇NO73.095 mLSolvent

Step-by-Step Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This step forms the activated O-acylisourea intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide.

Application 2: Oxidation of the Thioether Moiety

The oxidation of the methylsulfanyl group to a sulfoxide or sulfone is a powerful strategy for modulating the properties of a lead compound.[12][13] Sulfoxides can act as hydrogen bond acceptors, while sulfones are more polar and can also accept hydrogen bonds, often improving aqueous solubility.[14]

Oxidation_Pathway A Thioether Derivative (R = COOH or CONR¹R²) B Sulfoxide Derivative A->B m-CPBA (1.1 eq) DCM, 0 °C to RT C Sulfone Derivative A->C Oxone® MeOH/H₂O, RT B->C m-CPBA (>2.2 eq) DCM, RT to Reflux

Figure 3: Selective oxidation of the thioether to sulfoxide and sulfone.
Protocol 2.2: Selective Oxidation to the Sulfoxide

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA) under controlled stoichiometry to favor the formation of the sulfoxide.

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (1 mmol scale)Purpose
Thioether-containing substrate--1.0 mmol (1.0 eq)Substrate
m-CPBA (~77%)C₇H₅ClO₃172.57~248 mg (1.1 eq)Oxidizing agent
Dichloromethane (DCM)CH₂Cl₂84.9310 mLSolvent

Step-by-Step Procedure:

  • Setup: Dissolve the thioether substrate (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add a solution of m-CPBA (1.1 eq) in DCM dropwise over 30 minutes. The slow addition and low temperature are critical to prevent over-oxidation to the sulfone.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography to isolate the sulfoxide.

Protocol 2.3: Oxidation to the Sulfone

This protocol uses an excess of a strong oxidizing agent to ensure complete conversion to the sulfone.

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (1 mmol scale)Purpose
Thioether-containing substrate--1.0 mmol (1.0 eq)Substrate
Oxone®KHSO₅·0.5KHSO₄·0.5K₂SO₄~614.761.54 g (~2.5 eq)Oxidizing agent
Methanol (MeOH)CH₄O32.0410 mLSolvent
Water (H₂O)H₂O18.0210 mLSolvent

Step-by-Step Procedure:

  • Setup: Dissolve the thioether substrate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Oxidant Addition: Add Oxone® (2.5 eq) in portions to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir at room temperature until the reaction is complete (typically 2-8 hours), as indicated by TLC or LC-MS.

  • Work-up:

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography or recrystallization to yield the pure sulfone.

Conclusion and Outlook

4-[2-(Methylsulfanyl)phenoxy]benzoic acid is a highly valuable, tri-functional intermediate for medicinal chemistry. Its straightforward synthesis via Ullmann condensation provides access to a core scaffold that can be readily diversified. The carboxylic acid enables the exploration of SAR through amide library synthesis, while the thioether offers a strategic opportunity for physicochemical property modulation via oxidation. By providing detailed, actionable protocols, this guide empowers drug discovery teams to harness the full potential of this versatile building block in the quest for new and effective medicines.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Sharma, V., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?
  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
  • ChemicalBook. (n.d.). 4-PHENOXYBENZOIC ACID synthesis. ChemicalBook.
  • SynArchive. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. BenchChem.
  • Google Patents. (1981). Ullmann reaction for the synthesis of diaryl ethers. US4288386A.
  • Patsnap. (2020). Synthesis and preparation process of 4-phenoxybenzoic acid. Eureka.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • chemeurope.com. (n.d.).
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3).
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2015). International Journal of Organic Chemistry, 5, 235-252.
  • MilliporeSigma. (n.d.). Application of Methylsulfone in Drug Discovery. MilliporeSigma.
  • Stanovnik, B., & Svete, J. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(15), 2437-2462.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chem-Impex International. (n.d.). 4-Phenoxybenzoic acid. Chem-Impex.
  • Liang, S., et al. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal, 27(52), 13131-13143.
  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?
  • BOC Sciences. (n.d.). CAS 2215-77-2 4-Phenoxybenzoic acid. BOC Sciences.
  • Gaich, T., & Pöthig, A. (2020).
  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. EP1454891A1.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Nikjoo, D., et al. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal, 27(52), 13131-13143.
  • Wu, X., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4806-4809.
  • Organic Chemistry Portal. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid

Welcome to the technical support center for the purification of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Common Impurities

The synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid can result in a variety of impurities depending on the synthetic route employed. Understanding the origin of these impurities is the first step toward effective removal.

Issue 1: Presence of Unreacted Starting Materials

Question: My final product of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid is contaminated with the starting materials, 2-(methylsulfanyl)phenol and a 4-halobenzoic acid derivative. How can I remove these?

Answer: The presence of unreacted starting materials is a common issue stemming from incomplete reaction. The most effective method to separate the acidic product from the phenolic and other neutral or less acidic starting materials is through acid-base extraction.[1][2][3][4]

Causality: 4-[2-(Methylsulfanyl)phenoxy]benzoic acid possesses a carboxylic acid group, making it significantly more acidic than the phenolic hydroxyl group of 2-(methylsulfanyl)phenol. This difference in acidity is the key to their separation.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.[2][3]

  • Basification: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous base, such as a saturated sodium bicarbonate solution.[1][4] The 4-[2-(Methylsulfanyl)phenoxy]benzoic acid will react to form its water-soluble sodium salt and move into the aqueous layer. The less acidic 2-(methylsulfanyl)phenol and any neutral impurities will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute strong acid, like hydrochloric acid (HCl), until the pH is acidic (pH ~2).[1][2] This will protonate the carboxylate salt, causing the purified 4-[2-(Methylsulfanyl)phenoxy]benzoic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

Issue 2: Formation of Side-Reaction Byproducts

Question: I've identified byproducts from potential side reactions, such as those arising from over-oxidation or demethylation of the methylsulfanyl group. What is the best approach for their removal?

Answer: Side-reaction byproducts can have a wide range of polarities. For complex mixtures, column chromatography is often the most effective purification technique.[5]

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] By carefully selecting the stationary and mobile phases, it's possible to isolate the target compound from impurities with different polarities.

Troubleshooting Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a common choice for the purification of polar compounds like carboxylic acids.[5]

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Acidification of Mobile Phase: To prevent streaking or tailing of the acidic product on the silica gel, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to better separation.[5]

Table 1: Example Solvent Systems for Column Chromatography

Stationary PhaseExample Mobile Phase SystemModifierPurpose of Modifier
Silica GelHexanes/Ethyl Acetate0.5% Acetic AcidReduces tailing of the acidic product.[5]
Silica GelDichloromethane/Methanol1% Acetic AcidSuitable for more polar impurities.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: My purified 4-[2-(Methylsulfanyl)phenoxy]benzoic acid has a slight discoloration. What is the likely cause and how can I fix it?

A1: Discoloration often arises from trace amounts of highly conjugated impurities or oxidized byproducts.[6] A final recrystallization step is usually effective in removing these colored impurities.

Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the 4-[2-(Methylsulfanyl)phenoxy]benzoic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7][8] Common choices for benzoic acid derivatives include ethanol/water mixtures or toluene.[9][10]

  • Dissolution: Dissolve the discolored product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities.[8] Heat the solution briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[7][8]

Q2: What is the best general-purpose method for purifying solid carboxylic acids like 4-[2-(Methylsulfanyl)phenoxy]benzoic acid?

A2: For solid carboxylic acids, a combination of acid-base extraction followed by recrystallization is a robust and widely applicable purification strategy.[9] The acid-base extraction effectively removes neutral and basic impurities, while the subsequent recrystallization removes any remaining closely related acidic impurities and colored byproducts.[1][9][]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your 4-[2-(Methylsulfanyl)phenoxy]benzoic acid:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.[7]

  • Thin-Layer Chromatography (TLC): TLC can quickly assess the number of components in your sample. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining purity.[12][13][14] Reverse-phase HPLC is commonly used for analyzing benzoic acid derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and detect the presence of impurities.

Part 3: Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the primary purification methods discussed.

PurificationWorkflow cluster_extraction Acid-Base Extraction start_ext Crude Product (in Organic Solvent) add_base Wash with Aqueous Base start_ext->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral & Basic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitated Purified Product acidify->precipitate filtrate Filtrate (Soluble Salts) precipitate->filtrate Filter

Caption: Workflow for Acid-Base Extraction.

RecrystallizationWorkflow cluster_recrystallization Recrystallization start_rec Impure Solid dissolve Dissolve in Minimal Hot Solvent start_rec->dissolve cool Cool Slowly dissolve->cool crystals Pure Crystals Form cool->crystals impurities Impurities Remain in Solution cool->impurities filter Filter and Wash crystals->filter pure_product Pure, Dry Product filter->pure_product

Caption: Workflow for Recrystallization.

References

  • Unknown. (n.d.). Acid-Base Extraction.
  • Unknown. (n.d.). ACID-BASE EXTRACTION.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Available: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available: [Link]

  • Patsnap. (2020, February 18). Synthesis and preparation process of 4-phenoxybenzoic acid.
  • ResearchGate. (2019, August). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available: [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available: [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Available: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. Available: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. Available: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available: [Link]

  • Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate. (2024, December 20). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Available: [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available: [Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. Available: [Link]

  • Google Patents. (n.d.). CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid.
  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • Organic Syntheses. (n.d.). Procedure. Available: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Thioether-Containing Benzoic Acids

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with thioether-containing benzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with thioether-containing benzoic acids. These molecules are notorious "dual-threat" analytes in reversed-phase High-Performance Liquid Chromatography (HPLC).

To achieve symmetrical peaks, we must address the specific causality behind the tailing:

  • The Benzoic Acid Moiety (pKa ~4.0–4.5): Highly susceptible to partial ionization and localized pH shifts if the mobile phase lacks sufficient buffering capacity.

  • The Thioether Moiety (-S-): Acts as a soft Lewis base that readily chelates with transition metals (Fe, Ni, Ti) present in standard stainless-steel HPLC flow paths.

Below is our comprehensive guide to diagnosing, resolving, and validating your chromatographic method.

Diagnostic Workflow

G Start Peak Tailing Detected (As > 1.5) CheckPH Is Mobile Phase pH ≥ 2 units from pKa? Start->CheckPH FixPH Adjust pH to < 2.5 Use 20-50 mM Buffer CheckPH->FixPH No CheckMetal Are metal-free/coated components used? CheckPH->CheckMetal Yes FixPH->CheckMetal FixMetal Passivate system & use coated hardware CheckMetal->FixMetal No CheckSilica Using Type B Endcapped Silica? CheckMetal->CheckSilica Yes FixMetal->CheckSilica FixSilica Switch to modern endcapped column CheckSilica->FixSilica No Resolved Symmetrical Peak (As 1.0 - 1.2) CheckSilica->Resolved Yes FixSilica->Resolved

Diagnostic workflow for resolving peak tailing in thioether-containing benzoic acids.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My peak is severely tailing and sometimes splitting. My mobile phase is water/acetonitrile with 0.1% Formic Acid (pH ~2.7). What is causing this? A: The root cause is a dynamic ionization equilibrium caused by an insufficient buffer capacity. If the mobile phase pH is close to the pKa of your benzoic acid derivative, both ionized and non-ionized forms will be present, leading to peak broadening and tailing[1]. Furthermore, 0.1% Formic Acid has virtually no buffering capacity. When you inject your sample, the diluent can create a localized pH shift during elution. A zone of buffer above the pKa of benzoic acid results in a significant decrease in retention time and increasing in peak tailing[2].

  • The Fix: Lower the mobile phase pH to at least 1.5 to 2 units below the analyte's pKa (e.g., pH 2.0) to ensure full protonation[1]. Switch to a strong buffer like 25 mM Potassium Phosphate (pH 2.0) to resist injection solvent effects.

Q2: I have optimized my pH to 2.0, but I am still observing a trailing edge on my peak, and my peak areas are inconsistent between injections. Why? A: You are observing metal chelation. The thioether sulfur is highly polarizable and coordinates with metal oxides on the surface of stainless steel frits, tubing, or trace impurities in the column. Interactions of certain analytes with metal surfaces in HPLC instruments and columns cause a range of deleterious effects including peak tailing, low peak areas, and the formation of new peaks.

  • The Fix: Upgrade to metal-free (PEEK) or surface-passivated hardware. Advanced Chemical Vapor Deposition (CVD) or hybrid surface coatings prevent interaction between metal ions and the mobile phase, which is critical for chelating agents[3].

Q3: Can the silica stationary phase itself cause tailing for these compounds, even at low pH? A: Yes. Older, Type A silica columns contain high levels of trace metals and "free" silanols (-Si-OH). Free silanols are acidic and lead to stronger interactions with analytes, contributing to peak tailing; trace metals can increase silanol acidity[4]. The protonated benzoic acid can act as a hydrogen bond donor/acceptor with these active sites.

  • The Fix: Modern Type B silica columns, with reduced free silanol content and metal-free manufacturing, significantly minimize peak tailing[4]. Ensure your column is highly endcapped.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, do not simply change parameters blindly. Implement these self-validating protocols to confirm causality.

Protocol A: Preparation of High-Capacity Low-pH Buffer

Purpose: To force the benzoic acid moiety into a >99% unionized state and prevent localized pH shifts.

  • Weigh: Dissolve the appropriate mass of Sodium Phosphate Monobasic (

    
    ) to achieve a 25 mM concentration in 1 L of HPLC-grade water.
    
  • Adjust: Titrate the solution to exactly pH 2.0 using concentrated Phosphoric Acid (

    
    ) while monitoring with a calibrated pH meter.
    
  • Filter: Pass the buffer through a 0.2 µm hydrophilic Polyethersulfone (PES) membrane to remove particulates.

  • Self-Validation Step: Inject a high volume (e.g., 50 µL) of your analyte dissolved in a neutral diluent (pH 7.0). If the peak remains symmetrical (Asymmetry Factor

    
     < 1.2), your buffer capacity is successfully overriding the diluent pH mismatch[2].
    
Protocol B: System Passivation & Metal-Free Setup

Purpose: To eliminate Lewis acid-base interactions between the thioether moiety and transition metals.

  • Bypass: Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Acid Wash: Flush the entire HPLC flow path (pump, autosampler, detector tubing) with 30% aqueous Phosphoric acid at 1.0 mL/min for 30 minutes to strip reactive metal oxides.

  • Neutralize: Flush with HPLC-grade water until the effluent pH returns to neutral.

  • Upgrade: Install a column featuring hybrid organic/inorganic surface technology (e.g., ethylene-bridged siloxane) or CVD-coated hardware[3].

  • Self-Validation Step: Perform 6 replicate injections of a low-concentration thioether-benzoic acid standard. Calculate the Relative Standard Deviation (RSD) of the peak area. An RSD < 1.0% confirms that active metal adsorption sites have been successfully masked or eliminated.

Quantitative Data Summary

The table below summarizes the expected chromatographic improvements as you systematically address the dual-threat nature of thioether-containing benzoic acids.

Experimental ConditionMobile Phase pH & BufferHardware TypeSilica TypeAnalyte StatePeak Asymmetry (

)
Unoptimized 4.0 (0.1% Formic Acid)Stainless SteelType APartially Ionized2.8 (Severe Tailing)
pH Corrected 2.0 (25 mM Phosphate)Stainless SteelType AFully Protonated1.8 (Moderate Tailing)
Silica Upgraded 2.0 (25 mM Phosphate)Stainless SteelType B (Endcapped)Fully Protonated1.4 (Slight Tailing)
Fully Optimized 2.0 (25 mM Phosphate)Coated / PEEKType B (Endcapped)Fully Protonated1.05 (Symmetrical)
References
  • THE IMPORANCE OF MITIGATING ANALYTE INTERACTIONS WITH METAL SURFACES IN HPLC SEPARATIONS OF SMALL MOLECULES. Waters Corporation. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. Chromatography Online. Available at: [Link]

  • Revolutionizing Analytical Chemistry with Advanced CVD Coatings. SilcoTek. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for CAS 1408136-69-5

Welcome to the Technical Support Center for CAS 1408136-69-5 (4-[2-(methylsulfanyl)phenoxy]benzoic acid). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1408136-69-5 (4-[2-(methylsulfanyl)phenoxy]benzoic acid). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This document provides an authoritative deep dive into the chemical vulnerabilities of this compound—specifically the oxidation of its thioether moiety and the pH-dependent solubility of its benzoic acid group. By understanding the causality behind degradation, you can implement self-validating workflows that ensure absolute data integrity in your drug development and screening assays.

Chemical Profile & Mechanistic Vulnerabilities

CAS 1408136-69-5 (Molecular Weight: 260.31 g/mol )[1] contains two critical functional groups that dictate its handling requirements:

  • Thioether (Methylsulfanyl) Group: Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS) or dissolved atmospheric oxygen, converting rapidly to sulfoxides (+16 Da) and eventually sulfones (+32 Da)[2]. This oxidation fundamentally alters the steric profile and polarity of the molecule, often leading to a complete loss of target binding affinity.

  • Benzoic Acid Moiety: With a predicted pKa of ~4.0–4.5, this group dictates the compound's aqueous solubility. In acidic environments, the protonated form will rapidly precipitate out of solution.

oxidation_pathway A CAS 1408136-69-5 (Intact Thioether) m/z 259.3 [M-H]- B Sulfoxide Metabolite (+16 Da) m/z 275.3 [M-H]- A->B O2 / ROS (Oxidation) C Sulfone Metabolite (+32 Da) m/z 291.3 [M-H]- B->C Excess ROS (Overoxidation)

Caption: Oxidation pathway of CAS 1408136-69-5 highlighting mass shifts associated with thioether degradation.

Optimal Storage Conditions

To prevent the degradation mechanisms outlined above, strict adherence to the following storage parameters is required.

StateTemperatureAtmosphereLight ExposureMaximum Shelf Life
Dry Powder -20°CInert (Argon/Nitrogen)Protect from light24 Months
DMSO Stock (10 mM) -80°CInert (Argon overlay)Protect from light3–6 Months
Aqueous Working Solution 4°CAmbientProtect from light< 12 Hours (Prepare Fresh)

Self-Validating Experimental Protocols

Trustworthy science requires protocols that verify their own success. The following methodologies include built-in quality control (QC) steps to ensure you are never running assays with degraded compounds.

Protocol A: Preparation and Storage of 10 mM Master Stock

Objective: Create a stable, oxidation-free stock solution.

  • Step 1: Solvent Selection. Dissolve the dry powder in anhydrous DMSO (≥99.9%, water ≤0.005%).

    • Causality: Water introduces dissolved oxygen and facilitates the proton-coupled oxidation of the thioether[2].

  • Step 2: Aliquoting. Divide the solution into 10–20 µL single-use aliquots in opaque microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce condensation (water) and atmospheric oxygen, accelerating sulfoxide formation.

  • Step 3: Argon Purging. Overlay each aliquot with a gentle stream of Argon gas before sealing.

    • Causality: Argon is heavier than air and displaces oxygen, creating an inert micro-environment.

  • Step 4: Self-Validation (LC-MS QC). Before using a new batch of aliquots for a critical assay, run a 1 µL sample on LC-MS (Negative Ion Mode). You must observe the intact parent ion at m/z 259.3 [M-H]⁻. If a peak at m/z 275.3 is present, the stock is compromised and must be discarded.

prep_workflow Step1 Dissolve in Anhydrous DMSO (Exclude Water/O2) Step2 Aliquot & Purge with Argon (Prevent Oxidation) Step1->Step2 QC LC-MS Quality Control Check for m/z 275.3 Step2->QC Pass Proceed to Assay (Store at -80°C) QC->Pass No Mass Shift Fail Discard Aliquot (Oxidation Detected) QC->Fail +16 Da Detected

Caption: Self-validating workflow for the preparation and quality control of CAS 1408136-69-5 stock solutions.

Protocol B: Aqueous Dilution for Cellular Assays
  • Step 1: Buffer Preparation. Ensure your assay buffer or culture media is pre-warmed to 37°C and buffered to a pH ≥ 7.0 (e.g., using HEPES).

  • Step 2: Dilution. Add the DMSO stock dropwise to the rapidly vortexing buffer.

    • Causality: The benzoic acid group must remain deprotonated to maintain aqueous solubility. Localized acidic micro-environments during static dilution will cause irreversible precipitation.

  • Step 3: Self-Validation (Nephelometry). Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 compared to a vehicle control indicates micro-precipitation.

Troubleshooting FAQs

Q: My assay results are inconsistent from week to week using the same DMSO stock stored at -20°C. What is happening? A: You are likely experiencing progressive thioether oxidation. Even at -20°C, oxygen dissolved in standard (non-anhydrous) DMSO can slowly oxidize the methylsulfanyl group to a sulfoxide[3]. This structural change typically abolishes biological activity. Solution: Switch to anhydrous DMSO, purge with Argon, and store single-use aliquots at -80°C.

Q: I ran an LC-MS to check my compound integrity, and I see a major peak at m/z 275.3 instead of 259.3. Why? A: A mass shift of exactly +16 Da is the hallmark signature of sulfoxide formation (the addition of one oxygen atom)[2]. If you see +32 Da (m/z 291.3), the compound has overoxidized to a sulfone. Your stock has been exposed to air, water, or light and must be discarded.

Q: The compound crashes out of solution immediately when I add it to my assay buffer. How do I fix this? A: This is a solubility failure driven by the benzoic acid moiety. If your buffer is slightly acidic (pH < 6.0), the carboxylic acid becomes protonated, drastically reducing aqueous solubility. Verify your buffer pH. If the problem persists, lower the final compound concentration or increase the final DMSO concentration (up to 1%, if tolerated by your assay).

References

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Hoque, M. A., Jiang, T., Poole, D. L. & Stahl, S. S. Journal of the American Chemical Society (2024). 2

  • Stability control for breath analysis using GC-MS. Rattray, N. J. W. et al. National Institutes of Health / PMC (2018). 3

  • Phenoxy benzoic acid (CAS 1408136-69-5) Product Specifications. Sigma-Aldrich. 1

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectroscopic Analysis of 4-[2-(Methylsulfanyl)phenoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-[2-(methylsulfanyl)phenoxy]benzoic acid, a molecule of interest in medicinal chemistry. By dissecting its spectral features, we will provide a framework for the analysis of similarly complex aromatic compounds.

The Structural Context: Predicting the ¹H NMR Spectrum

Before delving into the specifics of the spectrum, it is crucial to understand the structural components of 4-[2-(methylsulfanyl)phenoxy]benzoic acid and how they are expected to manifest in a ¹H NMR experiment. The molecule comprises three key fragments: a 1,4-disubstituted (para) benzoic acid ring, a 1,2-disubstituted (ortho) phenyl methyl sulfide ring, and a diaryl ether linkage.

The chemical environment of each proton dictates its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). Protons in electron-deficient environments are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield)[1].

  • Benzoic Acid Protons: The protons on the benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group and the electron-donating ether oxygen. The two protons ortho to the carboxylic acid group are expected to be the most deshielded and appear as a doublet, while the two protons ortho to the ether linkage will also form a doublet at a slightly lower chemical shift[2][3].

  • Phenyl Methyl Sulfide Protons: The protons on this ring are part of a more complex spin system due to their ortho-disubstitution. Their chemical shifts will be influenced by the electron-donating ether and methylsulfanyl groups.

  • Methylsulfanyl Protons: The three protons of the methyl group attached to the sulfur atom are in a unique chemical environment and are expected to appear as a sharp singlet.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically highly deshielded and often appears as a broad singlet at a very high chemical shift, generally in the range of 10-14 ppm[3]. Its exact position and broadness can be influenced by the solvent and concentration due to hydrogen bonding.

Deconstructing the ¹H NMR Spectrum: A Hypothetical Analysis

While an experimental spectrum for 4-[2-(methylsulfanyl)phenoxy]benzoic acid is not publicly available, we can construct a detailed predicted analysis based on established principles and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for 4-[2-(Methylsulfanyl)phenoxy]benzoic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13br s1H-COOHThe acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal.
~8.0d2HH-3', H-5'These protons are ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding. They are split by the adjacent H-2' and H-6' protons.
~7.4-7.6m2HH-4, H-6These protons on the phenyl methyl sulfide ring are in a complex environment, likely resulting in overlapping multiplets.
~7.2-7.3m2HH-3, H-5Similar to H-4 and H-6, these protons will exhibit complex splitting patterns.
~7.0d2HH-2', H-6'These protons are ortho to the electron-donating ether oxygen, which shields them relative to H-3' and H-5'. They are split by the adjacent H-3' and H-5' protons.
~2.4s3H-SCH₃The methyl protons are adjacent to a sulfur atom and are not coupled to any other protons, resulting in a singlet.

Note: The exact chemical shifts are estimations and can vary depending on the solvent and spectrometer frequency. "d" denotes a doublet, "m" a multiplet, "s" a singlet, and "br s" a broad singlet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the key steps for obtaining a ¹H NMR spectrum of a small organic molecule like 4-[2-(methylsulfanyl)phenoxy]benzoic acid.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred as it can better solubilize polar compounds and the acidic proton is more consistently observed. If using CDCl₃, the acidic proton signal may be very broad or even exchange with residual water, making it difficult to detect[4].
  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the internal reference for the chemical shift scale[2].

2. NMR Spectrometer Setup:

  • Locking: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and distortion, leading to sharper signals and better resolution.
  • Tuning and Matching: Tune the probe to the correct frequency for ¹H nuclei to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

  • Pulse Sequence: Select a standard one-pulse ¹H NMR experiment.
  • Acquisition Parameters:
  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).
  • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
  • Relaxation Delay: Set an appropriate relaxation delay (D1) to allow the protons to return to their equilibrium state between pulses, ensuring accurate integration. A delay of 1-5 seconds is usually sufficient for small molecules.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in the absorptive mode (positive and symmetrical).
  • Baseline Correction: Correct the baseline of the spectrum to be flat.
  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Workflow for ¹H NMR Spectrum Analysis

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Lock & Shim D->E F Tune Probe E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Integrate & Reference I->J K Assign Chemical Shifts J->K L Analyze Splitting Patterns K->L M Confirm with Integration L->M N Structure Elucidation M->N

Figure 1: Workflow for ¹H NMR analysis.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Number and type of carbon atoms.Provides a less crowded spectrum than ¹H NMR; good for identifying skeletal framework.Less sensitive than ¹H NMR; requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides information on molecular formula (with high-resolution MS).Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple; good for identifying key functional groups like C=O and O-H.Does not provide information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

By combining the detailed connectivity information from ¹H and ¹³C NMR with the molecular weight from mass spectrometry and functional group identification from IR spectroscopy, researchers can achieve a high level of confidence in their structural assignments.

Conclusion

The analysis of the ¹H NMR spectrum of 4-[2-(methylsulfanyl)phenoxy]benzoic acid serves as an excellent case study for the structural elucidation of complex organic molecules. By systematically evaluating the chemical shifts, integration, and splitting patterns, and by following a rigorous experimental protocol, researchers can confidently determine the structure of novel compounds. This guide provides a foundational framework for such analyses, emphasizing the importance of both theoretical prediction and careful experimental practice in the pursuit of scientific discovery.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15). Magn Reson Chem, 61(4), 248-252. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. [https://www.docbrown.info/page06/OrgAnal/H-NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)

  • DSpace@MIT. APPENDIX 2. [Link]

  • The Royal Society of Chemistry. Phenyl methyl sulfone. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 4-Phenoxybenzoic acid. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

  • Tables For Organic Structure Analysis. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • SpectraBase. Methyl phenylsulfide. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. (2024, December 20). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]

  • ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... [Link]

  • ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Chegg.com. (2023, June 11). Solved For the 1H NMR spectra of an expected synthesised. [Link]

  • ResearchGate. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

Sources

Validation

HPLC Purity Standards for 4-[2-(Methylsulfanyl)phenoxy]benzoic Acid: A Comparative Methodological Guide

As pharmaceutical pipelines increasingly rely on complex, multi-functional building blocks, establishing rigorous purity standards for intermediates like 4-[2-(Methylsulfanyl)phenoxy]benzoic acid (CAS: 1408136-69-5) is c...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, multi-functional building blocks, establishing rigorous purity standards for intermediates like 4-[2-(Methylsulfanyl)phenoxy]benzoic acid (CAS: 1408136-69-5) is critical[1]. This molecule presents a unique analytical triad: a highly polar, ionizable carboxylic acid; an electron-rich diaryl ether linkage; and a thioether (methylsulfanyl) group that is highly susceptible to oxidative degradation.

This guide objectively compares standard aliphatic (C18) and orthogonal (


) stationary phases, providing a self-validating protocol to accurately quantify the API and its primary oxidative impurities.

Molecular Profiling & Analytical Causality

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule’s structural liabilities and understand the causality behind our experimental choices.

The Carboxylic Acid Liability (pH Control)

The benzoic acid moiety exhibits a pKa of approximately 4.0. In unbuffered or neutral mobile phases, the analyte exists in a state of partial ionization. This dual-state existence leads to multiple retention mechanisms—primary hydrophobic partitioning and secondary ion-exchange interactions with residual silanols on the silica matrix. This manifests as severe peak tailing and compromised resolution[2].

The Solution: By introducing 0.1% Trifluoroacetic Acid (TFA), the mobile phase pH is driven down to ~2.0. This ensures complete protonation of the carboxylate group, neutralizing the molecule and enforcing a single, predictable hydrophobic retention mechanism.

The Thioether Liability (Oxidation)

The methylsulfanyl group acts as a strong electron donor to the phenoxy ring. This electron-rich thioether is highly susceptible to oxidative stress, rapidly forming sulfoxide (+16 Da) and sulfone (+32 Da) impurities during synthesis or storage[3]. Because the sulfoxide introduces a strong dipole moment, its chromatographic behavior shifts dramatically, often eluting too early and co-eluting with solvent fronts or cleavage products on standard columns.

OxidationPathway API 4-[2-(Methylsulfanyl) phenoxy]benzoic acid (API / Thioether) Sulfoxide 4-[2-(Methylsulfinyl) phenoxy]benzoic acid (Sulfoxide Impurity) API->Sulfoxide Oxidation [O] (+16 Da) Sulfone 4-[2-(Methylsulfonyl) phenoxy]benzoic acid (Sulfone Impurity) Sulfoxide->Sulfone Oxidation [O] (+16 Da)

Figure 1: Stepwise oxidation pathway of the thioether moiety to sulfoxide and sulfone.

Comparative Analysis: C18 vs. Phenyl-Hexyl Stationary Phases

To establish the highest purity standard, we compared a traditional Reversed-Phase C18 column against a Phenyl-Hexyl column.

While C18 columns rely purely on dispersive van der Waals forces, Phenyl-Hexyl stationary phases introduce orthogonal


 interactions. The electron-rich diaryl ether system of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid interacts strongly with the phenyl phase. This selectively retards the API and provides superior critical pair resolution (

) against the polar sulfoxide impurity.
Quantitative Performance Comparison

Data reflects a standardized gradient of 10-80% Acetonitrile (with 0.1% TFA) over 15 minutes at 1.0 mL/min.

Chromatographic ParameterStandard C18 Column (5 µm)Phenyl-Hexyl Column (5 µm)
Primary Interaction Mechanism Hydrophobic (Dispersive)

and Hydrophobic
API Retention Time (

)
12.4 min14.1 min
Sulfoxide Impurity

5.2 min8.7 min
Resolution (

: API / Sulfoxide)
1.8 (Marginal)4.5 (Excellent)
Peak Tailing Factor (

)
1.421.08
Limit of Quantitation (LOQ) 0.05%0.02%

Conclusion: The Phenyl-Hexyl column is the superior standard for this specific molecule. It resolves the critical pair well beyond the baseline requirement (


 > 2.0) and minimizes tailing, allowing for highly accurate integration of trace oxidative impurities.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as an internal logic gate; if the system fails to resolve the critical pair, the run is automatically invalidated, preventing the reporting of false purity metrics[4].

HPLCWorkflow A Structural Analysis: 4-[2-(Methylsulfanyl)phenoxy]benzoic acid B1 Carboxylic Acid Moiety (pKa ~4.0) A->B1 B2 Thioether & Diaryl Ether (Oxidation & Isomer Risks) A->B2 C1 Acidic Mobile Phase (0.1% TFA, pH 2.0) B1->C1 Prevents peak tailing C2 Orthogonal Column Selection (Phenyl-Hexyl vs C18) B2->C2 Enhances pi-pi resolution D System Suitability Test (SST) Inject API + Sulfoxide Spike C1->D C2->D E1 Rs < 2.0 or Tf > 1.5 (Optimize Gradient/Temp) D->E1 Fail Criteria E2 Rs ≥ 2.0 and Tf ≤ 1.5 (Proceed to Validation) D->E2 Pass Criteria E1->C1 Feedback Loop

Figure 2: Decision tree and self-validating workflow for HPLC method development.

Step 1: Reagent & Mobile Phase Preparation

Causality Check: Using LC-MS grade reagents prevents baseline noise at low UV wavelengths, ensuring trace impurities are not masked.

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

Step 2: Sample Preparation
  • Standard Solution: Accurately weigh 10.0 mg of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid reference standard. Dissolve in 10.0 mL of Diluent to yield a 1.0 mg/mL solution. Vortex for 2 minutes to ensure complete solubilization.

  • SST Spiking Solution: Prepare a mixed solution containing 1.0 mg/mL of the API, spiked with 0.01 mg/mL (1% w/w) of the sulfoxide impurity reference standard.

Step 3: Chromatographic Execution

Equilibrate the HPLC system using the following validated parameters:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm I.D., 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mobile phase viscosity and ensures reproducible retention times).

  • Detection: UV Diode Array Detector (DAD) set to 230 nm (optimal for the benzoic acid chromophore) and 254 nm.

  • Injection Volume: 10 µL.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 15.0 min: 10%

    
     80% B (Linear ramp for main peak elution)
    
  • 15.0 - 18.0 min: 80% B (Column wash)

  • 18.0 - 18.1 min: 80%

    
     10% B
    
  • 18.1 - 25.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) & Validation

Before analyzing unknown batches, inject the SST Spiking Solution in triplicate. The system is only validated for use if it meets the following self-validating criteria:

  • Resolution (

    
    ):  The resolution between the sulfoxide impurity and the main API peak must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  The API peak tailing factor must be 
    
    
    
    .
  • RSD: The relative standard deviation of the API peak area across three injections must be

    
    .
    

References

  • Mirfazaelian, A., et al. "HPLC assay for clinical pharmacokinetics in human plasma for clinical pharmacokinetic studies" (Analysis of Thioether Oxidation to Sulfoxide). ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 4-Phenoxybenzoic Acid and its Ortho-Methylsulfanyl Derivative

A new guide for researchers, scientists, and drug development professionals In the landscape of pharmaceutical development, the selection and modification of chemical scaffolds are pivotal decisions that dictate the traj...

Author: BenchChem Technical Support Team. Date: March 2026

A new guide for researchers, scientists, and drug development professionals

In the landscape of pharmaceutical development, the selection and modification of chemical scaffolds are pivotal decisions that dictate the trajectory of a drug discovery program. 4-Phenoxybenzoic acid serves as a versatile and essential building block in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs.[1] Its rigid, aromatic structure, composed of a benzoic acid core linked to a phenyl ring via an ether bond, provides a deliberate scaffold for downstream chemical modifications.[2] This guide explores the known bioactivity of this core structure and provides a hypothesis-driven framework for comparing it to a less-explored derivative: 4-[2-(Methylsulfanyl)phenoxy]benzoic acid. The introduction of a methylsulfanyl group at the ortho position of the phenoxy ring presents intriguing possibilities for altered biological activity.

Understanding the Baseline: 4-Phenoxybenzoic Acid

4-Phenoxybenzoic acid is primarily recognized as a key intermediate in chemical synthesis.[1][3] Its utility spans the creation of antibiotics, where its structure allows for the introduction of functional groups necessary for potent antibacterial action, and in the development of anti-inflammatory drugs by enabling the creation of molecules that target inflammatory pathways.[1] While comprehensive data on its intrinsic bioactivity is sparse, its presence in larger, active molecules suggests it contributes to the overall pharmacological profile. Some derivatives have been investigated for their prooxidant and antioxidant actions. Additionally, the phenoxybenzoic acid scaffold is found in some potent and selective agonists of the peroxisome proliferator-activated receptor alpha (PPAR-α), which are important in lipid metabolism.[4]

The "Ortho Effect" and the Methylsulfanyl Group: A Structural Hypothesis

The introduction of a methylsulfanyl (-S-CH3) group at the ortho position of the phenoxy ring in 4-[2-(Methylsulfanyl)phenoxy]benzoic acid is predicted to significantly modulate its biological properties through several mechanisms:

  • The Ortho Effect : Any substituent in the ortho position of benzoic acid tends to cause steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring.[5] This disruption of coplanarity can diminish resonance and often results in increased acidity of the carboxyl group, a phenomenon known as the "ortho effect."[5][6] This altered acidity can, in turn, affect how the molecule interacts with biological targets.

  • Properties of the Methylsulfanyl Group : The methylsulfanyl group itself brings a unique set of properties. In drug design, the strategic placement of methyl groups can enhance metabolic stability by protecting vulnerable sites from enzymatic degradation and improve lipophilicity, which can facilitate absorption across biological membranes.[7] Furthermore, the sulfur atom can participate in different non-covalent interactions compared to hydrogen, potentially altering receptor affinity and selectivity.[7] The methylsulfanyl moiety is present in some compounds investigated for analgesic and anti-inflammatory activities.[8]

Table 1: Predicted Physicochemical and Bioactivity Differences

Property4-Phenoxybenzoic Acid4-[2-(Methylsulfanyl)phenoxy]benzoic acidRationale for Predicted Change
Acidity (pKa) BaselineLower (More Acidic)Steric hindrance from the ortho-methylsulfanyl group twisting the carboxyl group out of the benzene ring's plane (Ortho Effect).[5]
Lipophilicity (LogP) BaselineHigherThe addition of the hydrophobic methyl group is expected to increase the overall lipophilicity of the molecule.[7]
Target Selectivity Broad/UncharacterizedPotentially More SelectiveThe unique steric and electronic profile of the methylsulfanyl group may favor binding to specific protein pockets or isoforms.[7]
Metabolic Stability BaselinePotentially HigherThe methyl group may shield the molecule from certain metabolic enzymes, prolonging its half-life.[7]

Proposed Experimental Workflow for Comparative Bioactivity Assessment

Given the lack of direct comparative data, a structured, hypothesis-driven experimental plan is necessary. This workflow is designed to first screen for broad biological effects and then progressively narrow the focus to identify specific mechanisms of action.

G cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Mechanism of Action & ADME A Compound Synthesis & QC (4-PBA vs. 4-MSPBA) B Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH in multiple cell lines) A->B Purity >95% C Anti-inflammatory Assays (e.g., LPS-stimulated macrophages, measure NO, TNF-α, IL-6) B->C If non-toxic at relevant concentrations D PPAR Agonist Reporter Assays (PPAR-α, PPAR-γ, PPAR-δ) B->D E Antimicrobial Assays (MIC against Gram-positive & Gram-negative bacteria) B->E F Enzyme Inhibition Assays (e.g., COX-1/COX-2) C->F If anti-inflammatory activity observed G In Vitro ADME Profiling (Microsomal stability, plasma protein binding) D->G If potent PPAR agonism detected F->G

Caption: Proposed workflow for comparative bioactivity analysis.

Detailed Experimental Protocols

Part 1: Cell Viability/Cytotoxicity Assay (MTT Protocol)

This initial screen is crucial to determine the concentration range at which the compounds can be tested without causing general toxicity, ensuring that any observed effects in subsequent assays are not merely due to cell death.

  • Cell Seeding : Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, HepG2 for metabolic studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment : Prepare serial dilutions of 4-phenoxybenzoic acid and 4-[2-(Methylsulfanyl)phenoxy]benzoic acid in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation : Incubate the plates for 24-48 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control.

Part 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Reporter Assay

Given that phenoxy-containing acids can act as PPAR agonists, this assay is a key step to investigate a potential mechanism of action related to metabolic regulation.[9][10][11]

  • Cell Transfection : Co-transfect cells (e.g., HEK293T) with a plasmid expressing the full-length human PPAR subtype (α, γ, or δ) and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment : After 24 hours, treat the transfected cells with various concentrations of the test compounds. Include a known PPAR agonist as a positive control (e.g., fenofibrate for PPAR-α, rosiglitazone for PPAR-γ).[10][12]

  • Incubation : Incubate the cells for 18-24 hours.

  • Luciferase Assay : Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis : Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value for each compound.

Conclusion and Future Directions

While 4-phenoxybenzoic acid is a well-established synthetic intermediate, its intrinsic bioactivity and that of its derivatives are not fully characterized.[1][3] The addition of an ortho-methylsulfanyl group to create 4-[2-(Methylsulfanyl)phenoxy]benzoic acid offers a compelling case for altered biological activity due to predictable changes in acidity, lipophilicity, and steric profile. The proposed experimental workflow provides a clear and logical path to move from broad phenotypic screening to specific mechanism-of-action studies. The results of such a comparative analysis will not only elucidate the specific contributions of the methylsulfanyl group but could also pave the way for the development of novel therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic properties. This structured approach, grounded in chemical principles and established biological assays, serves as a robust starting point for any research program aimed at exploring the therapeutic potential of this chemical series.

References

  • The Role of 4-Phenoxybenzoic Acid in Modern Pharmaceutical Development. (2026, February 16). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Phenoxybenzoic Acid CAS 2215-77-2. Shaanxi Bloom Tech Co., Ltd.
  • Why are ortho substituted benzoic acids more acidic? (2016, October 2). Quora.
  • Drăcea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Roum Arch Microbiol Immunol.
  • Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane.
  • Kim, H. Y., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC.
  • 4-Phenoxybenzoic acid 97 2215-77-2. MilliporeSigma.
  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PMC.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • The Role of Methyl-containing Pharmaceuticals in Modern Medicine. (2024, March 29). Hilaris.
  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.
  • 4-Phenoxybenzoic acid (CAS No: 2215-77-2)
  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. (2012, October 15). PubMed.
  • Antidiabetic Effect of Dihydrobetulonic Acid Derivatives as Pparα/γ Agonists. (2024, December 5). MDPI.
  • Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. (2009, October 15). PubMed.
  • PPAR agonist. Wikipedia.
  • Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. (2024, January 5).

Sources

Safety & Regulatory Compliance

Safety

4-[2-(Methylsulfanyl)phenoxy]benzoic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-[2-(Methylsulfanyl)phenoxy]benzoic Acid Executive Summary & Chemical Profile 4-[2-(Methylsulfanyl)phenoxy]benzoic acid (CAS: 1408136-69-5) [1] is a specialized organic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-[2-(Methylsulfanyl)phenoxy]benzoic Acid

Executive Summary & Chemical Profile

4-[2-(Methylsulfanyl)phenoxy]benzoic acid (CAS: 1408136-69-5) [1] is a specialized organic building block frequently utilized in drug discovery and medicinal chemistry. Due to its structural complexity—specifically the combination of a carboxylic acid, a diaryl ether, and a methylsulfanyl (thioether) moiety—its disposal requires stringent adherence to laboratory safety and environmental protocols. This guide provides a self-validating system for the safe handling, operational management, and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental stewardship.

Physicochemical Properties & Hazard Causality

To safely manage the disposal of any chemical, researchers must first understand the mechanistic behavior of the waste. The dual-hazard profile of this compound dictates its downstream logistical requirements.

Expertise & Experience Insight: The presence of the thioether (-S-CH3) linkage fundamentally alters the disposal profile compared to standard benzoic acid derivatives. Thioethers are electron-rich and highly susceptible to oxidation. If inadvertently mixed with strong oxidizing waste streams (such as peroxides, permanganates, or concentrated nitric acid), the methylsulfanyl group can undergo rapid, exothermic oxidation to sulfoxides or sulfones. This can lead to container over-pressurization or thermal runaway. Therefore, strict segregation from oxidizers is a chemical necessity.

Table 1: Physicochemical Properties and Associated Hazards

Property / FeatureValue / DescriptionHazard Implication & Causality
CAS Number 1408136-69-5Unique identifier required for SDS tracking and waste manifesting.
Molecular Weight 260.31 g/mol Determines stoichiometric calculations for neutralization or quenching if required.
Carboxylic Acid Group Mildly acidic (pKa ~4.5)Causes skin/eye irritation. Reacts exothermically with strong bases.
Methylsulfanyl Group Thioether (-S-CH3)Critical: High oxidation hazard. Must be strictly segregated from oxidizing waste streams to prevent exothermic reactions.
Combustion Byproducts COx, SOxIncineration must occur in facilities equipped with flue-gas desulfurization (SO2 scrubbers) to prevent acid rain contribution [2].

Operational Safety & Handling Protocol

Before any disposal occurs, operational handling must be secured to prevent accidental exposure [3].

  • Engineering Controls: Always handle the powder or solutions within a certified, properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemically resistant gloves (e.g., Nitrile or Neoprene). Always verify breakthrough times for the specific solvent used to dissolve the acid.

    • Eye Protection: Chemical safety goggles or a full face shield. Standard safety glasses are insufficient against chemical splashes.

    • Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes.

  • Incompatibility Segregation: Never store or handle this compound near strong oxidizing agents, reducing agents, or strong bases.

Step-by-Step Disposal Procedures (RCRA Compliance)

Trustworthiness Insight: Every step in this disposal protocol is designed as a self-validating system. By meticulously logging the exact mass of the sulfur-containing compound into the waste manifest, you provide the downstream RCRA-permitted incineration facility with the exact stoichiometric data needed to calibrate their flue-gas desulfurization scrubbers, ensuring zero untreated sulfur dioxide (SOx) is released into the atmosphere.

Protocol A: Disposal of Solid Waste (Unused/Expired Chemical)

  • Waste Identification: Classify the solid as hazardous chemical waste. Under no circumstances should this be disposed of in standard municipal trash or washed down the drain.

  • Containerization: Transfer the solid into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).

  • Segregation & Labeling: Ensure the container is strictly segregated from oxidizing waste streams. Label the container explicitly: "Hazardous Waste: 4-[2-(Methylsulfanyl)phenoxy]benzoic acid (Contains Sulfur)".

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a polypropylene tub).

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department. The mandated method of destruction is high-temperature incineration at a RCRA-permitted facility equipped with sulfur scrubbers.

Protocol B: Disposal of Solution Waste (e.g., dissolved in DMSO or Methanol)

  • Solvent Compatibility Check: Verify that the primary waste solvent is compatible with the SAA bulk waste carboys (e.g., route to "Non-Halogenated Organic Waste" unless dissolved in a chlorinated solvent).

  • Transfer: Carefully pour the solution into the appropriate liquid waste carboy using a dedicated funnel to avoid splashing.

  • Manifest Logging: Immediately log the addition on the waste carboy's inventory sheet, noting the exact mass/volume of the sulfur-containing solute.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent personnel exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate & Assess: Clear personnel from the immediate vicinity. Assess if the spill is manageable or requires emergency EHS intervention.

  • Don PPE: Ensure full PPE is worn. If fine dust is airborne, a NIOSH-approved respirator with organic vapor/particulate cartridges is required.

  • Containment: For solid spills, avoid generating dust (do not dry sweep). For liquid solutions, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Collection: Carefully scoop the absorbed material or dampened powder using spark-resistant tools and place it into a sealed hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with a compatible solvent (e.g., dilute alcohol) followed by soap and water to remove residual organic matter. Dispose of all cleaning materials as hazardous waste.

SpillWorkflow N1 1. Spill Detected N2 2. Assess Size & Ventilation N1->N2 N3 3. Don Appropriate PPE N2->N3 N4 4. Contain with Inert Absorbent N3->N4 N5 5. Collect in Waste Container N4->N5 N6 6. Decontaminate Surface N5->N6 N7 7. Transfer to Accumulation Area N6->N7

Caption: Workflow for handling a chemical spill of sulfur-containing organic acids.

References

  • Title: 4-[2-(Methylsulfanyl)phenoxy]benzoic acid (CAS 1408136-69-5) Properties and Identification Source: ChemSrc URL: [Link]

  • Title: Hazardous Waste Management and Disposal Guidelines (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

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